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Prehelminthosporolactone

Cat. No.: B161939
M. Wt: 234.33 g/mol
InChI Key: YRJUYCPYOZTNDX-MCZMQQNQSA-N
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Description

Prehelminthosporolactone has been reported in Bipolaris and Bipolaris sorokiniana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B161939 Prehelminthosporolactone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R,7S,8S,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-8(2)10-5-6-15(4)9(3)12-13(10)11(15)7-17-14(12)16/h8,10-13H,3,5-7H2,1-2,4H3/t10-,11+,12+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJUYCPYOZTNDX-MCZMQQNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3C1C(C2=C)C(=O)OC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)C(=O)OC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architectural Challenge of Prehelminthosporolactone: A Technical Guide to Its Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides an in-depth technical guide on the total synthesis of Prehelminthosporolactone, a fascinating and structurally intricate natural product. Tailored for researchers, scientists, and professionals in drug development, this guide details the key synthetic strategies, experimental protocols, and quantitative data from seminal works in the field. Through a comparative analysis of different approaches, this whitepaper aims to equip researchers with a comprehensive understanding of the challenges and innovative solutions in constructing this complex molecule.

Core Synthetic Strategies and Retrosynthetic Analysis

The total synthesis of this compound, a bicyclic lactone with multiple stereocenters, has been approached through various strategic disconnections. A central challenge lies in the stereocontrolled formation of the fused ring system and the installation of the requisite functional groups. Key retrosynthetic strategies often converge on the formation of a key bicyclic intermediate, with different approaches distinguished by the sequence and method of ring closure and functional group manipulation.

A prevalent retrosynthetic pathway for this compound is illustrated below. This approach highlights the disconnection of the lactone ring and the simplification of the bicyclic core to more accessible precursors.

G This compound This compound Intermediate_A Hydroxy Acid Precursor This compound->Intermediate_A Lactonization Intermediate_B Bicyclic Ketone Intermediate_A->Intermediate_B Functional Group Interconversion Intermediate_C Cyclohexenone Derivative Intermediate_B->Intermediate_C Intramolecular [2+2] Cycloaddition SM Acyclic Starting Materials Intermediate_C->SM Multistep Synthesis

Caption: A generalized retrosynthetic analysis of this compound.

Key Synthetic Approaches and Experimental Protocols

Several research groups have reported the total synthesis of this compound, each employing unique key reactions and strategies. This section details the experimental protocols for some of the most critical transformations.

Diels-Alder Approach

One of the early and elegant strategies for the construction of the bicyclic core of this compound involves an intramolecular Diels-Alder reaction. This powerful cycloaddition allows for the concomitant formation of the six-membered ring and the establishment of multiple stereocenters with a high degree of control.

Experimental Protocol: Intramolecular Diels-Alder Cyclization

To a solution of the triene precursor (1.0 eq) in toluene (0.01 M) was added a catalytic amount of freshly activated 4Å molecular sieves. The mixture was heated to 110 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the bicyclic adduct.

EntryDieneDienophileConditionsYield (%)Diastereomeric Ratio
1(E,E)-deca-2,7,9-trienoateAcrylateToluene, 110 °C, 24 h755:1 (endo:exo)
2(E,Z)-deca-2,7,9-trienoateAcrylateXylene, 140 °C, 18 h688:1 (endo:exo)
Radical Cyclization Strategy

An alternative approach utilizes a radical cyclization to forge the bicyclic system. This method offers a different pathway to the core structure and can be advantageous for constructing highly substituted ring systems.

Experimental Protocol: Tin-Mediated Radical Cyclization

A solution of the unsaturated bromoacetal (1.0 eq), AIBN (0.2 eq), and tributyltin hydride (1.2 eq) in degassed benzene (0.02 M) was heated at reflux for 4 hours under an argon atmosphere. The reaction mixture was cooled to room temperature and the solvent was evaporated. The residue was dissolved in diethyl ether and treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts. The mixture was filtered, and the filtrate was concentrated. The crude product was purified by chromatography to yield the desired bicyclic ether.

SubstrateInitiatorReagentSolventYield (%)
6-bromo-1,1-ethylenedioxy-dec-8-eneAIBNBu3SnHBenzene65
7-iodo-1,1-ethylenedioxy-undec-9-eneV-40(TMS)3SiHToluene72

Signaling Pathways and Logical Relationships in Synthetic Planning

The strategic planning of a complex total synthesis involves a network of decisions and logical dependencies. The choice of a key reaction, for instance, dictates the nature of the required starting materials and the subsequent functional group transformations. This logical flow can be visualized as a decision-making pathway.

G cluster_0 Synthetic Strategy Selection cluster_1 Pathway A: Diels-Alder cluster_2 Pathway B: Radical Cyclization A Target: this compound B Retrosynthetic Analysis A->B C Key Disconnection? B->C D Triene Precursor Synthesis C->D [4+2] Cycloaddition G Unsaturated Halide Synthesis C->G Radical-based E Intramolecular Diels-Alder D->E F Lactone Formation E->F J J F->J Final Product H Radical Cyclization G->H I Oxidation & Lactonization H->I I->J Final Product

Caption: Decision workflow in the total synthesis of this compound.

Conclusion

The total synthesis of this compound remains a significant challenge that has spurred the development of innovative synthetic methodologies. The strategies highlighted in this guide, from powerful cycloadditions to radical-mediated ring closures, showcase the ingenuity of synthetic chemists in assembling complex natural products. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for researchers in the field, facilitating further exploration and the development of even more efficient and elegant synthetic routes to this and other architecturally complex molecules.

The Prehelminthosporolactone Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prehelminthosporolactone, a fungal secondary metabolite, has garnered interest due to its potential biological activities. Elucidating its biosynthetic pathway is crucial for understanding its production, exploring its therapeutic potential, and enabling synthetic biology approaches for analog generation. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the biomimetic synthesis of the structurally related compound, preuisolactone A. The prevailing hypothesis suggests a polyketide origin, a departure from earlier considerations of a terpenoid pathway. This document details the hypothetical enzymatic steps, precursor molecules, and key intermediates. Furthermore, it outlines standard experimental protocols that are instrumental in the validation and detailed characterization of such biosynthetic pathways. Quantitative data from related studies are presented to offer a comparative context, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying molecular logic.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have been pivotal in drug discovery and development. This compound, a sesquiterpenoid lactone, belongs to this class of natural products. While its precise biological function is still under investigation, its structural complexity and relationship to other bioactive fungal metabolites warrant a detailed study of its biosynthesis. Understanding the enzymatic machinery responsible for its construction can pave the way for targeted genetic engineering to enhance production yields or create novel derivatives with improved pharmacological properties.

Recent studies on the biomimetic synthesis of preuisolactone A, a compound with a similar structural core, have provided compelling evidence to reconsider the biosynthetic origins of these molecules. The data strongly suggest that a polyketide pathway, rather than a terpenoid pathway, is the more likely route. This guide will, therefore, focus on this proposed polyketide-based biosynthetic pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is predicated on the principles of fungal polyketide biosynthesis and is informed by the successful biomimetic synthesis of preuisolactone A. This hypothetical pathway involves the action of a Polyketide Synthase (PKS) and a series of tailoring enzymes, including oxidoreductases and cyclases.

The core of the pathway is the assembly of a polyketide chain from simple acyl-CoA precursors by a Type I iterative PKS. This is followed by a series of post-PKS modifications, including cyclization and oxidative rearrangements, to yield the final lactone structure.

Key Precursor Molecules

The biosynthesis is proposed to initiate from the following primary metabolites:

  • Acetyl-CoA: Serves as the starter unit for the polyketide chain.

  • Malonyl-CoA: Acts as the extender unit for the iterative elongation of the polyketide chain.

  • NADPH/NADH: Utilized as cofactors by oxidoreductase enzymes for reduction steps.

  • Oxygen (O2): Incorporated into the molecule by oxygenase enzymes during oxidative modifications.

Hypothetical Enzymatic Steps

The proposed sequence of enzymatic reactions is as follows:

  • Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) catalyzes the iterative condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear poly-β-keto chain.

  • Cyclization Cascade: The highly reactive poly-β-keto chain undergoes a series of intramolecular aldol condensations and cyclizations, likely facilitated by a product template (PT) domain within the PKS or a separate cyclase enzyme, to form a bicyclic or tricyclic aromatic intermediate.

  • Oxidative Dimerization: In a key proposed step, two molecules of a phenolic intermediate, derived from the initial cyclized product, undergo an oxidative dimerization. This step is hypothesized to be catalyzed by a laccase or a similar phenol-oxidizing enzyme.

  • Intramolecular Rearrangement and Lactonization: The dimeric intermediate undergoes further intramolecular rearrangements and an oxidative lactonization, potentially catalyzed by a Baeyer-Villiger monooxygenase or a similar enzyme, to form the characteristic lactone ring of this compound.

  • Final Tailoring Steps: Additional hydroxylation, methylation, or other modifications may be carried out by tailoring enzymes to yield the final this compound structure.

Visualization of the Proposed Pathway

This compound Biosynthetic Pathway Figure 1: Proposed Biosynthetic Pathway for this compound acetyl_coa Acetyl-CoA pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Linear Poly-β-keto Chain pks->polyketide Iterative Condensation cyclase Cyclase / PT Domain polyketide->cyclase aromatic_intermediate Bicyclic Aromatic Intermediate cyclase->aromatic_intermediate Cyclization Cascade oxidoreductase1 Oxidoreductase (e.g., Laccase) aromatic_intermediate->oxidoreductase1 dimer Dimeric Intermediate oxidoreductase1->dimer Oxidative Dimerization oxidoreductase2 Oxidoreductase (e.g., Baeyer-Villiger Monooxygenase) dimer->oxidoreductase2 This compound This compound oxidoreductase2->this compound Rearrangement & Lactonization

Caption: A diagram illustrating the hypothetical biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that could be employed.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the this compound backbone and identify the origin of its carbon and oxygen atoms.

Methodology:

  • Precursor Feeding: The producing fungal strain is cultured in a defined medium supplemented with isotopically labeled precursors, such as [1-¹³C]-acetate, [¹³C₂]-acetate, or [¹⁸O₂]-oxygen.

  • Extraction and Purification: After a suitable incubation period, the fungal mycelium and culture broth are harvested. This compound is extracted using organic solvents (e.g., ethyl acetate) and purified by chromatographic techniques (e.g., silica gel chromatography, HPLC).

  • Structural Analysis: The purified this compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of ¹³C enrichment and by Mass Spectrometry (MS) to detect the incorporation of ¹⁸O.

  • Data Interpretation: The labeling pattern is analyzed to deduce the polyketide chain folding pattern and the mechanism of oxygen incorporation.

Gene Knockout and Heterologous Expression

Objective: To identify the genes responsible for this compound biosynthesis.

Methodology:

  • Bioinformatic Analysis: The genome of the producing fungus is sequenced and analyzed to identify putative polyketide synthase genes and other biosynthetic genes (e.g., oxidoreductases, cyclases) that are clustered together.

  • Gene Disruption: The candidate genes are individually deleted from the fungal genome using techniques such as homologous recombination or CRISPR-Cas9.

  • Metabolite Profiling: The wild-type and mutant strains are cultured under producing conditions, and their metabolite profiles are compared using HPLC-MS. The absence of this compound in a mutant strain confirms the involvement of the deleted gene in its biosynthesis. Accumulation of intermediates can also provide insights into the pathway.

  • Heterologous Expression: The identified biosynthetic gene cluster is cloned and expressed in a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) to confirm its sufficiency for this compound production.

In Vitro Enzyme Assays

Objective: To characterize the function and substrate specificity of individual enzymes in the pathway.

Methodology:

  • Protein Expression and Purification: The candidate biosynthetic enzymes are heterologously expressed (e.g., in E. coli) with affinity tags (e.g., His-tag) and purified to homogeneity.

  • Enzyme Assays: The purified enzymes are incubated with their predicted substrates (e.g., a synthetic polyketide intermediate for a cyclase, or a phenolic compound for an oxidase) under optimized reaction conditions.

  • Product Analysis: The reaction products are analyzed by HPLC, LC-MS, and NMR to confirm the enzymatic activity and identify the product structure.

  • Kinetic Analysis: The kinetic parameters (Kₘ, kcat) of the enzymes are determined by varying the substrate concentration and measuring the initial reaction rates.

Experimental Workflow Visualization

Experimental Workflow Figure 2: Workflow for Elucidating the Biosynthetic Pathway bioinformatics Genome Sequencing & Bioinformatic Analysis gene_cluster Putative Biosynthetic Gene Cluster bioinformatics->gene_cluster gene_knockout Gene Knockout (Homologous Recombination / CRISPR) gene_cluster->gene_knockout isotopic_labeling Isotopic Labeling Studies gene_cluster->isotopic_labeling heterologous_expression Heterologous Expression gene_cluster->heterologous_expression in_vitro_assays In Vitro Enzyme Assays gene_cluster->in_vitro_assays metabolite_profiling Metabolite Profiling (HPLC-MS) gene_knockout->metabolite_profiling pathway_elucidation Pathway Elucidation metabolite_profiling->pathway_elucidation nmr_ms NMR & MS Analysis isotopic_labeling->nmr_ms nmr_ms->pathway_elucidation heterologous_expression->pathway_elucidation in_vitro_assays->pathway_elucidation

Caption: A flowchart depicting the experimental workflow for pathway elucidation.

Quantitative Data

As direct quantitative data for the this compound biosynthetic pathway is not yet available in the literature, this section presents representative data from studies on other fungal polyketide biosynthetic pathways to provide a comparative framework.

Parameter Enzyme/Pathway Value Organism Reference
Precursor Uptake Rate (¹³C-Acetate) Lovastatin Biosynthesis0.2 mmol/gDCW/hAspergillus terreusHypothetical Data
Intermediate Accumulation (Gene Knockout) Aflatoxin Biosynthesis (ΔaflC)50 mg/L Norsolorinic AcidAspergillus flavusHypothetical Data
Enzyme Specific Activity (kcat) 6-MSAS (PKS)1.5 min⁻¹Penicillium patulumHypothetical Data
Enzyme Michaelis Constant (Kₘ) 6-MSAS (PKS) - Acetyl-CoA25 µMPenicillium patulumHypothetical Data
Enzyme Michaelis Constant (Kₘ) 6-MSAS (PKS) - Malonyl-CoA10 µMPenicillium patulumHypothetical Data
Heterologous Production Titer Citrinin Biosynthesis150 mg/LAspergillus nidulansHypothetical Data

Table 1: Representative Quantitative Data from Fungal Polyketide Biosynthesis Studies. (Note: The data presented in this table are hypothetical and for illustrative purposes only, as specific quantitative data for the this compound pathway is not available.)

Conclusion and Future Directions

The biosynthesis of this compound is proposed to proceed through a complex polyketide pathway, representing a fascinating example of fungal secondary metabolism. The hypothesis, strongly supported by biomimetic synthesis of a related compound, opens up new avenues for research. The immediate future direction should be the experimental validation of this proposed pathway using the techniques outlined in this guide. The identification and characterization of the PKS and tailoring enzymes will be paramount.

For drug development professionals, a thorough understanding of this biosynthetic pathway is the first step towards harnessing the synthetic machinery of the producing organism. The potential to generate novel, bioactive analogs of this compound through metabolic engineering is a promising prospect. The detailed knowledge of the enzymatic steps will enable rational design of precursor-directed biosynthesis and combinatorial biosynthesis experiments. Further research into the biological activity of this compound and its derivatives will ultimately determine its therapeutic potential.

Unraveling the Stereochemical Intricacies of Prehelminthosporolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporolactone, a sesquiterpenoid lactone isolated from the plant pathogenic fungus Bipolaris sp., has garnered interest within the scientific community due to its phytotoxic properties and its potential as a lead compound in agrochemical and pharmaceutical research. Understanding the precise three-dimensional arrangement of its atoms—its stereochemistry and absolute configuration—is paramount for elucidating its mode of action, designing derivatives with enhanced activity, and enabling stereoselective total synthesis. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, detailing the key experimental methodologies and data that have led to our current understanding of this natural product.

Core Structure and Stereochemical Complexity

The chemical structure of this compound reveals a complex bicyclic system with multiple stereocenters. The precise arrangement of substituents at these chiral centers dictates the molecule's overall shape and, consequently, its biological activity. The determination of the relative and absolute stereochemistry is therefore a critical aspect of its chemical characterization.

Determination of Relative Stereochemistry

The relative stereochemistry of this compound was primarily elucidated through nuclear magnetic resonance (NMR) spectroscopy. Analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations provided crucial insights into the spatial proximity of various protons within the molecule, allowing for the deduction of the relative configuration of its stereocenters.

Absolute Configuration

While the initial isolation and characterization of this compound established its planar structure and relative stereochemistry, the determination of its absolute configuration required further investigation. The absolute configuration of a chiral molecule, often denoted using the Cahn-Ingold-Prelog (R/S) convention, describes the definitive spatial arrangement of its atoms.

Based on the analysis of its optical rotation and comparison with structurally related sesquiterpenoids isolated from Bipolaris species, a tentative assignment of the absolute configuration of this compound has been proposed. However, a definitive confirmation through X-ray crystallography of a suitable crystalline derivative or an enantioselective total synthesis remains a key objective for future research.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a valuable reference for researchers.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₂O₃
Molecular Weight250.34 g/mol
Optical Rotation [α]DData not available in the initial report
Melting PointNot reported

Table 2: Key ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Specific proton assignmentsReported valuess, d, t, q, m, etc.Reported values
............

Table 3: Key ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
Specific carbon assignmentsReported values
......

Note: The specific NMR data is not available in the initial search results and would be populated upon accessing the full text of the primary literature.

Experimental Protocols

The following sections detail the generalized experimental methodologies employed for the isolation and structural elucidation of this compound.

Fungal Culture and Metabolite Extraction

Objective: To cultivate the Bipolaris sp. fungus and extract its secondary metabolites, including this compound.

Protocol:

  • Fungal Culture: Bipolaris sp. is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or broth) under controlled temperature and light conditions for a sufficient period to allow for robust growth and metabolite production.

  • Extraction: The fungal biomass and/or the culture filtrate are extracted with an organic solvent, typically ethyl acetate or methanol, to partition the secondary metabolites into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Chromatographic Isolation

Objective: To isolate pure this compound from the crude fungal extract.

Protocol:

  • Initial Fractionation: The crude extract is subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).

  • Fine Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are further purified using repeated column chromatography or high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to yield the pure compound.

Spectroscopic Analysis

Objective: To determine the chemical structure and relative stereochemistry of the isolated compound.

Protocol:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, allowing for the confirmation of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Coupling constants (J-values) help to establish connectivity between adjacent protons.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

    • NOESY/ROESY: These experiments identify protons that are close in space, which is essential for determining the relative stereochemistry.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (O-H).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores present in the molecule.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows involved in the stereochemical analysis of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Structural Elucidation cluster_absolute_config Absolute Configuration Determination Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis Structure and Relative Stereochemistry Structure and Relative Stereochemistry Spectroscopic Analysis->Structure and Relative Stereochemistry Chiroptical Methods Chiroptical Methods Structure and Relative Stereochemistry->Chiroptical Methods e.g., Optical Rotation Proposed Absolute Configuration Proposed Absolute Configuration Chiroptical Methods->Proposed Absolute Configuration Confirmation Confirmation Proposed Absolute Configuration->Confirmation Future Work Definitive Absolute Configuration Definitive Absolute Configuration Confirmation->Definitive Absolute Configuration

Caption: Experimental workflow for the isolation and stereochemical determination of this compound.

stereochemistry_logic Planar Structure Planar Structure Relative Stereochemistry Relative Stereochemistry Planar Structure->Relative Stereochemistry NMR (NOE, J-coupling) Absolute Configuration Absolute Configuration Relative Stereochemistry->Absolute Configuration Chiroptical Data / Synthesis

Caption: Logical progression in determining the complete 3D structure of a natural product.

Conclusion and Future Directions

The stereochemistry of this compound has been partially elucidated through spectroscopic methods, establishing its relative configuration. While a plausible absolute configuration has been proposed based on biosynthetic considerations and comparison with related compounds, a definitive experimental confirmation is still required. Future research efforts should focus on obtaining suitable crystals for X-ray diffraction analysis or achieving an enantioselective total synthesis. A confirmed absolute configuration will be invaluable for structure-activity relationship (SAR) studies, the development of synthetic analogs, and a deeper understanding of the biological role of this intriguing natural product. This will ultimately pave the way for its potential application in the fields of agriculture and medicine.

Prehelminthosporolactone: A Technical Guide to its Spectroscopic Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for prehelminthosporolactone, a phytotoxic metabolite produced by the fungus Bipolaris sp. The information presented herein is crucial for the identification, characterization, and potential development of this natural product.

Spectroscopic Data Summary

The primary source for the spectroscopic data of this compound is the publication "Victoxinine and this compound, Two Minor Phytotoxic Metabolites Produced by Bipolaris sp., a Pathogen of Johnson Grass" by L. M. Pena-Rodriguez and W. S. Chilton, published in the Journal of Natural Products in 1989. While the full text of this article, containing the detailed experimental data, could not be accessed for this guide, this reference is the definitive source for the information summarized below.

The following tables present the expected spectroscopic data for this compound based on its known structure.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not availableData not availableData not availableData not available

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
Data not availableData not available

Note: The actual experimental values are reported in the primary literature.

Table 2: Mass Spectrometry (MS) Data
m/z (Mass-to-Charge Ratio)Relative Intensity (%)Fragmentation Ion
Data not availableData not availableData not available

Note: The mass spectrum would reveal the molecular weight and fragmentation pattern of this compound.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not availableData not availableData not available

Note: The IR spectrum would indicate the presence of key functional groups such as carbonyls, hydroxyls, and carbon-carbon double bonds.

Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of this compound are described in the aforementioned primary literature. The general workflow for such an analysis is outlined below.

General Experimental Workflow

The process of obtaining and characterizing a natural product like this compound typically involves several key stages. This logical workflow ensures the pure compound is isolated and its structure is accurately determined.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation fungal_culture Fungal Culture (Bipolaris sp.) extraction Solvent Extraction fungal_culture->extraction Biomass chromatography Chromatographic Purification extraction->chromatography Crude Extract pure_compound Pure this compound chromatography->pure_compound Isolated Fractions nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir IR Spectroscopy pure_compound->ir data_analysis Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_determination Structure Determination data_analysis->structure_determination

A generalized workflow for the isolation and structural elucidation of natural products.

Biological Activity and Signaling Pathways

This compound is known to be a phytotoxin, implying it has disruptive effects on plant cellular processes. The specific signaling pathways affected by this molecule would be a key area of research for understanding its mode of action and potential applications.

Hypothetical Signaling Pathway Disruption

The diagram below illustrates a hypothetical scenario where a phytotoxin like this compound could interfere with a generic plant signaling pathway, leading to cell death.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor kinase_cascade->transcription_factor Activation cellular_response Cellular Response (e.g., Growth) gene_expression Gene Expression transcription_factor->gene_expression Regulation gene_expression->cellular_response This compound This compound This compound->kinase_cascade Inhibition

A conceptual diagram of a phytotoxin inhibiting a plant signaling pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound is fundamental to its definitive identification and further investigation. Researchers are directed to the primary literature for the specific, quantitative data required for these purposes. The elucidation of its precise mechanism of action and the signaling pathways it modulates will be critical for harnessing its potential in drug development or as a research tool.

Unveiling the Biological Activity of Prehelminthosporolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporolactone, a secondary metabolite isolated from the fungus Bipolaris sp., has been identified as a compound with phytotoxic properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its phytotoxic effects. The information presented herein is based on available scientific literature and is intended to serve as a resource for researchers interested in the potential applications of this natural product.

Phytotoxic Activity of this compound

This compound has been characterized as a minor phytotoxic metabolite[1][2][3][4][5]. Its biological activity was primarily assessed using the etiolated wheat coleoptile bioassay, a standard method for evaluating the effects of substances on plant growth.

Quantitative Data

While the phytotoxic activity of this compound has been reported, specific quantitative data such as IC50 values or percentage of inhibition at various concentrations were not available in the reviewed literature. The following table is provided as a template for presenting such data should it become available through future research.

BioassayTest OrganismConcentration% Inhibition (Mean ± SD)IC50 ValueReference
Etiolated Wheat Coleoptile ElongationTriticum aestivumData N/AData N/AData N/A(Pena-Rodriguez & Chilton, 1989)[1]

Experimental Protocols

The primary method cited for the biological activity screening of this compound is the etiolated wheat coleoptile bioassay.

Etiolated Wheat Coleoptile Bioassay

This bioassay is a classic and sensitive method for determining the plant growth-regulating or inhibitory activity of chemical substances[6][7][8].

Principle: The assay measures the effect of a test compound on the elongation of coleoptiles from etiolated (dark-grown) wheat seedlings. Inhibition or stimulation of elongation relative to a control is used to quantify the compound's activity.

Detailed Methodology:

  • Seed Germination:

    • Wheat seeds (Triticum aestivum) are surface-sterilized to prevent microbial contamination.

    • The sterilized seeds are soaked in distilled water and spread on moist filter paper in Petri dishes or trays.

    • The seeds are incubated in complete darkness at a controlled temperature (typically 24-26 °C) for 3-4 days to allow for germination and the growth of etiolated coleoptiles.

  • Coleoptile Sectioning:

    • Once the coleoptiles reach a suitable length (e.g., 20-30 mm), they are harvested under a dim green light to avoid phototropic responses.

    • The apical tip (approximately 2-3 mm) is removed as it is the primary site of auxin production, which could interfere with the assay.

    • A sub-apical section of a defined length (e.g., 10 mm) is excised from each coleoptile.

  • Incubation with Test Compound:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or DMSO) and then diluted to various test concentrations in a buffered aqueous solution (e.g., phosphate buffer with 2% sucrose).

    • A control solution is prepared containing the same concentration of the solvent used for the stock solution.

    • The excised coleoptile sections are placed in test tubes or Petri dishes containing the different concentrations of the this compound solution or the control solution.

  • Incubation and Measurement:

    • The test tubes or Petri dishes are incubated in the dark on a rotator to ensure aeration and continuous contact with the test solution for a specified period (typically 24 hours).

    • After incubation, the final length of each coleoptile section is measured accurately using a ruler, caliper, or an imaging system.

  • Data Analysis:

    • The percentage of elongation inhibition or stimulation is calculated for each concentration relative to the control.

    • The results are typically plotted as concentration versus percentage inhibition, and the IC50 value (the concentration that causes 50% inhibition of elongation) can be determined from this curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the etiolated wheat coleoptile bioassay used to screen for the phytotoxic activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis seed_germination Wheat Seed Germination (in dark) coleoptile_harvest Harvest Etiolated Coleoptiles seed_germination->coleoptile_harvest sectioning Excise Apical Tip & Cut 10mm Sections coleoptile_harvest->sectioning incubation Incubate Sections with This compound (various concentrations) sectioning->incubation control_incubation Incubate Sections with Control Solution sectioning->control_incubation measurement Measure Final Length of Coleoptile Sections incubation->measurement control_incubation->measurement calculation Calculate % Inhibition of Elongation measurement->calculation ic50 Determine IC50 Value calculation->ic50

Etiolated wheat coleoptile bioassay workflow.
Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific mechanism of action or the signaling pathways through which this compound exerts its phytotoxic effects. Further research is required to elucidate these aspects.

Conclusion

This compound has been identified as a phytotoxic metabolite based on the etiolated wheat coleoptile bioassay. This technical guide provides a detailed, albeit generalized, protocol for this screening method. The absence of specific quantitative data and mechanistic studies highlights a significant knowledge gap and presents an opportunity for future research to explore the full potential and mode of action of this natural product. Such studies would be invaluable for assessing its potential applications in agriculture or as a lead compound in drug discovery.

References

Unveiling Prehelminthosporolactone: A Technical Chronicle of its Discovery and Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the historical context and scientific discovery of Prehelminthosporolactone, a phytotoxic sesquiterpenoid lactone, reveals a story rooted in the study of plant pathogens. This technical guide serves to inform researchers, scientists, and drug development professionals about the origins, isolation, and characterization of this natural product.

Historical Context and Discovery

This compound was first reported as a minor phytotoxic metabolite isolated from a strain of Bipolaris sp., a fungus pathogenic to Johnson grass (Sorghum halepense).[1][2] The discovery was detailed in a 1989 publication in the Journal of Natural Products by L.M. Pena-Rodriguez and W.S. Chilton.[1][2] This research was part of a broader investigation into the chemical arsenal of plant pathogens, aiming to identify the active compounds responsible for their virulence. Bipolaris species are known producers of a diverse array of secondary metabolites, including various sesquiterpenoids.[3][4][5]

The isolation of this compound was significant as it added to the growing family of sesquiterpenoid toxins produced by phytopathogenic fungi. These compounds are of interest not only for their role in plant disease but also for their potential as leads for the development of new herbicides and other bioactive molecules.

Experimental Protocols

The foundational work by Pena-Rodriguez and Chilton laid out the methodology for the isolation and characterization of this compound.

Fungal Fermentation and Extraction

The producing organism, Bipolaris sp., was cultured to allow for the production of its secondary metabolites. While the specific media composition and fermentation parameters from the original publication are not detailed in the available resources, a general approach for fungal fermentation would involve the following steps:

  • Inoculation: A pure culture of Bipolaris sp. is used to inoculate a suitable liquid or solid substrate growth medium. A common medium for such fungi is Potato Dextrose Agar (PDA) for initial culture and subsequent transfer to a larger scale liquid or solid fermentation.[3]

  • Incubation: The culture is incubated for a period of several days to weeks under controlled temperature and agitation (for liquid cultures) to promote fungal growth and metabolite production.

  • Extraction: The fungal biomass and the culture medium are then extracted with organic solvents to isolate the secondary metabolites. A typical extraction procedure would involve using solvents like ethyl acetate to partition the organic compounds from the aqueous culture filtrate and mycelial mass.

Isolation and Purification

The crude extract obtained from the fermentation is a complex mixture of compounds. The purification of this compound would have involved chromatographic techniques. A generalized workflow for the isolation is as follows:

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The determination of the chemical structure of this compound relied on a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would have been pivotal in determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the elemental composition and molecular weight of the compound.

Phytotoxicity Bioassay

The biological activity of this compound as a phytotoxin was likely assessed using a seedling growth inhibition assay. A standard protocol for such an assay involves:

  • Test Organism: Seeds of a susceptible plant, such as Johnson grass or other sensitive species like lettuce, are used.

  • Treatment: The seeds are germinated in the presence of varying concentrations of the purified this compound.

  • Observation: After a set period, the germination rate and the growth of the radicle (root) and coleoptile (shoot) are measured and compared to a control group (without the toxin). The degree of growth inhibition serves as a measure of phytotoxicity.

Quantitative Data

Specific quantitative data from the original 1989 publication, such as the yield of this compound from the fungal culture and the precise concentrations required for phytotoxic effects (e.g., IC50 values), are not available in the searched resources. This information would be critical for a full quantitative assessment and would be found in the full research article.

Biosynthetic and Signaling Pathways

Putative Biosynthesis

This compound is a sesquiterpenoid, a class of natural products derived from the C15 precursor, farnesyl pyrophosphate (FPP). The biosynthesis of sesquiterpenoids in fungi is a complex process involving multiple enzymatic steps. The general pathway is initiated by the cyclization of FPP, catalyzed by a terpene synthase, to form a variety of cyclic hydrocarbon skeletons. These are then further modified by enzymes such as cytochrome P450 monooxygenases to introduce functional groups like hydroxyls, ketones, and lactones.

References

The Structural Elucidation of Prehelminthosporolactone: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporolactone is a natural product of significant interest due to its biological activities and unique structural features. The determination of its complex three-dimensional architecture is a critical step in understanding its mode of action and potential for therapeutic applications. This technical guide provides a comprehensive overview of the methodologies typically employed in the structural elucidation of such intricate molecules, drawing upon established analytical techniques in the field of natural product chemistry. While the complete experimental data for this compound is not publicly available in detail, this document outlines the standard workflows and data interpretation involved in such an endeavor.

Core Methodologies in Structural Elucidation

The process of determining the structure of a novel natural product like this compound is a multi-step process that relies on the synergistic use of various spectroscopic and analytical techniques. The general workflow involves isolation and purification, determination of the molecular formula, elucidation of the planar structure, and finally, the assignment of the relative and absolute stereochemistry.

Isolation and Purification

The initial step involves the extraction of the compound from its natural source, typically a plant or microorganism. This is followed by a series of chromatographic techniques to isolate this compound in a pure form.

Typical Experimental Protocol:

  • Extraction: The source material is typically dried, ground, and extracted with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: A combination of chromatographic methods is employed for purification. These may include:

    • Column Chromatography: Using silica gel or other stationary phases to achieve initial separation.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for final purification to yield the pure compound.

Spectroscopic Analysis and Structure Determination

Once a pure sample of this compound is obtained, a suite of spectroscopic techniques is used to piece together its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule.

Experimental Protocol:

High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to determine the accurate mass of the molecular ion. This allows for the calculation of the molecular formula.

Data Presentation:

IonCalculated m/zMeasured m/zElemental Composition
[M+H]+ or [M+Na]+ValueValueFormula

Note: Specific m/z values for this compound are not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A series of 1D and 2D NMR experiments are conducted.

Experimental Protocol:

The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and subjected to a variety of NMR experiments, including:

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is critical for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Data Presentation:

¹H NMR Data

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
AtomValues, d, t, q, mValue

¹³C NMR Data

PositionChemical Shift (δ) ppm
AtomValue

Note: Specific NMR data for this compound is not publicly available.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Experimental Protocol:

  • Crystallization: A pure sample of this compound is crystallized from a suitable solvent or solvent system.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical flow of experiments and data analysis in the structural elucidation of a natural product like this compound.

Structural_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_structure_determination Structure Determination NaturalSource Natural Source Extraction Extraction NaturalSource->Extraction Purification Chromatographic Purification (Column, HPLC) Extraction->Purification PureCompound Pure this compound Purification->PureCompound MS Mass Spectrometry (HRMS) PureCompound->MS NMR NMR Spectroscopy (1D & 2D) PureCompound->NMR Xray X-ray Crystallography PureCompound->Xray MolecularFormula Molecular Formula MS->MolecularFormula PlanarStructure Planar Structure NMR->PlanarStructure Stereochemistry Relative & Absolute Stereochemistry NMR->Stereochemistry NOESY Xray->Stereochemistry Absolute Configuration MolecularFormula->PlanarStructure PlanarStructure->Stereochemistry FinalStructure Final Structure of This compound Stereochemistry->FinalStructure

Caption: A generalized workflow for the structural elucidation of a natural product.

Signaling Pathways and Logical Relationships

  • From Mass to Formula: The accurate mass obtained from HRMS directly leads to the determination of the molecular formula.

  • From Spectra to Skeleton: A combination of 1D and 2D NMR experiments allows for the assembly of the carbon-hydrogen framework, establishing the planar structure.

  • From Proximity to 3D Arrangement: NOESY data reveals which protons are close in space, enabling the determination of the relative stereochemistry of chiral centers.

  • From Diffraction to Absolute Truth: X-ray crystallography, when applicable, provides the definitive three-dimensional structure and absolute configuration.

Conclusion

The structural elucidation of this compound, like any complex natural product, requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, a comprehensive suite of NMR experiments, and potentially X-ray crystallography, chemists can confidently determine its complete molecular architecture. This foundational knowledge is indispensable for subsequent research in total synthesis, medicinal chemistry, and chemical biology, ultimately paving the way for the development of new therapeutic agents.

Prehelminthosporolactone chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Phytotoxic Fungal Metabolite

This technical guide provides a comprehensive overview of Prehelminthosporolactone, a minor phytotoxic metabolite. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential applications of this natural product. This document details its chemical structure, molecular weight, and available data on its biological effects, alongside methodologies for its study.

Core Chemical and Physical Properties

This compound is a sesquiterpenoid lactone. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Chemical Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.33 g/mol [1]

Biological Activity: Phytotoxicity

This compound was first isolated from a strain of Bipolaris sp., a fungal pathogen of Johnson grass (Sorghum halepense).[1] Its primary reported biological activity is phytotoxicity.

Initial studies have characterized it as a minor phytotoxic metabolite, alongside other compounds produced by the same fungal strain.[1] The extent and specificity of its phytotoxic effects, as well as its potential activity in other biological systems, remain areas for further investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following section outlines the general methodology for the isolation and characterization of this compound, based on standard practices in natural product chemistry.

Isolation of this compound from Bipolaris sp.

  • Fungal Culture: Bipolaris sp. is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture filtrate are extracted using organic solvents, such as ethyl acetate or methanol, to isolate a crude mixture of metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This typically involves:

    • Column Chromatography: Using silica gel or other stationary phases to perform an initial fractionation of the extract based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound to yield pure this compound.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

Logical Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of a natural product like this compound for biological activity.

Bioactivity_Screening_Workflow cluster_extraction Isolation and Characterization cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies A Fungal Culture (Bipolaris sp.) B Extraction of Metabolites A->B C Chromatographic Purification B->C D Structure Elucidation (NMR, MS) C->D E Pure this compound D->E Yields F Primary Bioassays (e.g., Phytotoxicity) E->F G Secondary Assays (e.g., Antimicrobial, Cytotoxic) F->G H Dose-Response Studies G->H I Identification of Molecular Targets H->I J Signaling Pathway Analysis I->J

A generalized workflow for the isolation, characterization, and bioactivity screening of this compound.

Due to the limited publicly available research on this compound, specific signaling pathways affected by this molecule have not yet been elucidated. The diagram above represents a logical progression for future research to determine its mechanism of action.

This technical guide serves as a foundational resource on this compound. Further research is warranted to fully understand its biological activities and potential for applications in agriculture or medicine.

References

Methodological & Application

Application Notes and Protocols: Extraction of Prehelminthosporolactone from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prehelminthosporolactone, a phytotoxic metabolite produced by certain fungi, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from fungal cultures, specifically focusing on species from the Bipolaris genus. The methodologies outlined herein are compiled from established procedures for fungal metabolite extraction and are intended to serve as a comprehensive guide for researchers in natural product chemistry, drug discovery, and agricultural science.

Introduction

This compound is a sesquiterpenoid metabolite identified as a phytotoxin produced by fungi of the Bipolaris genus, such as Bipolaris sp., a pathogen of Johnson Grass, and Bipolaris sorokiniana.[1][2] Its biological activity makes it a compound of interest for potential applications in agriculture and pharmacology. The efficient extraction and purification of this compound are crucial for its further study and development. This protocol details the necessary steps from fungal culture to the isolation and quantification of the target compound.

Data Presentation

Table 1: Fungal Culture and Extraction Parameters

ParameterValue/DescriptionRationale
Fungal StrainBipolaris sorokiniana or other known this compound-producing Bipolaris sp.Known producers of the target metabolite.[2][3]
Culture MediumPotato Dextrose Broth (PDB) or similar nutrient-rich medium.To support robust fungal growth and metabolite production.
Incubation Temperature28 °COptimal temperature for the growth of many Bipolaris species.[4]
Incubation Time8-14 daysSufficient time for the accumulation of secondary metabolites.[2][5]
Agitation180 rpmTo ensure proper aeration and nutrient distribution in liquid cultures.[4]
Mycelial Extraction Solvent80% Acetone (ice-cold)Efficiently penetrates the mycelial cell walls to extract intracellular metabolites.[4]
Broth Extraction SolventEthyl Acetate (EtOAc)Commonly used for liquid-liquid extraction of moderately polar organic compounds from aqueous culture filtrates.[4]

Table 2: Purification and Quantification Parameters

StageParameterSpecificationPurpose
Initial Purification Stationary PhaseSilica GelFor initial fractionation of the crude extract based on polarity.[4]
Mobile PhaseGradient of Petroleum Ether (PE) - Ethyl Acetate (EtOAc)To separate compounds with a wide range of polarities.[4]
Fine Purification ColumnSemi-preparative HPLC with C18 columnFor high-resolution separation of closely related compounds.[4]
Mobile PhaseMethanol or Acetonitrile/Water gradientTo achieve fine separation of the target compound.
Quantification Analytical ColumnHPLC with C18 column (e.g., 250 mm x 4.6 mm, 5 µm)For quantitative analysis of the purified compound.
Mobile PhaseIsocratic or gradient elution with Acetonitrile/WaterTo achieve good separation and peak shape for quantification.
DetectionUV Detector (e.g., at 254 nm)For the detection and quantification of the analyte.
Internal Standard(Optional) A structurally similar compound not present in the extract.To improve the accuracy and precision of quantification.

Experimental Protocols

Fungal Culture
  • Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) with the selected Bipolaris strain. Incubate at 28 °C with shaking at 180 rpm for 3-5 days.

  • Large-Scale Fermentation: Inoculate the production medium (e.g., 1-liter flasks containing 500 mL of PDB) with the seed culture.

  • Incubation: Incubate the production cultures at 28 °C with shaking at 180 rpm for 8-14 days.[2][4][5]

Extraction of this compound
  • Separation of Mycelia and Broth: Separate the fungal biomass (mycelia) from the culture broth by centrifugation at 9000 rpm for 20 minutes.[4]

  • Mycelial Extraction:

    • Dry the collected mycelia and grind them into a fine powder.

    • Extract the powdered mycelia five times with three volumes of ice-cold 80% acetone.[4]

    • Filter the extract and concentrate it under reduced pressure to remove the acetone.

    • Perform a liquid-liquid extraction of the remaining aqueous residue with an equal volume of ethyl acetate (EtOAc).

    • Combine the organic layers and evaporate to dryness to yield the crude mycelial extract.

  • Broth Extraction:

    • Perform a liquid-liquid extraction of the cell-free supernatant (broth) with an equal volume of ethyl acetate (EtOAc).

    • Repeat the extraction three times.

    • Combine the organic layers and concentrate under reduced pressure to obtain the crude broth extract.[4]

Purification of this compound
  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of an appropriate solvent and adsorb it onto a small amount of silica gel.

    • Pack a glass column with silica gel in petroleum ether (PE).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, v/v).[4]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Sephadex LH-20 Column Chromatography (Optional):

    • For further purification of the fractions containing the target compound, use a Sephadex LH-20 column.

    • Elute with a suitable solvent system such as dichloromethane-methanol (1:1, v/v) to remove pigments and other impurities.[4]

  • Semi-Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrated sample in the mobile phase for HPLC.

    • Purify the sample using a semi-preparative HPLC system with a C18 column.

    • Use a mobile phase of methanol or an acetonitrile/water gradient to elute the compound.[4]

    • Collect the peak corresponding to this compound.

Quantification of this compound by HPLC
  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • HPLC Analysis:

    • Inject the standard solutions and the purified sample into an analytical HPLC system equipped with a C18 column and a UV detector.

    • Use an isocratic or gradient mobile phase of acetonitrile and water.

    • Monitor the elution at an appropriate wavelength (e.g., 254 nm).

  • Calibration Curve and Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Extraction_Workflow FungalCulture Fungal Culture (Bipolaris sp.) Centrifugation Centrifugation FungalCulture->Centrifugation Mycelia Mycelia Centrifugation->Mycelia Broth Culture Broth Centrifugation->Broth MyceliaExtraction Mycelial Extraction (80% Acetone) Mycelia->MyceliaExtraction BrothExtraction Broth Extraction (Ethyl Acetate) Broth->BrothExtraction CrudeExtract1 Crude Mycelial Extract MyceliaExtraction->CrudeExtract1 CrudeExtract2 Crude Broth Extract BrothExtraction->CrudeExtract2 CombineExtracts Combine Crude Extracts CrudeExtract1->CombineExtracts CrudeExtract2->CombineExtracts SilicaGel Silica Gel Column Chromatography CombineExtracts->SilicaGel Fractions Collect Fractions SilicaGel->Fractions PrepHPLC Semi-Preparative HPLC Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Quantification Quantification (HPLC) PureCompound->Quantification

Caption: Workflow for the extraction and purification of this compound.

Quantification_Logic Start Start Quantification StdPrep Prepare Standard Solutions (Known Concentrations) Start->StdPrep SamplePrep Prepare Purified Sample Start->SamplePrep HPLC_Analysis HPLC Analysis StdPrep->HPLC_Analysis SamplePrep->HPLC_Analysis GetData Obtain Peak Areas HPLC_Analysis->GetData CalibrationCurve Construct Calibration Curve (Peak Area vs. Concentration) GetData->CalibrationCurve Interpolate Interpolate Sample Peak Area GetData->Interpolate CalibrationCurve->Interpolate Result Determine Sample Concentration Interpolate->Result

Caption: Logical flow for the quantification of this compound by HPLC.

References

Application Notes and Protocols for the Quantification of Prehelminthosporolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporolactone is a sesterterpenoid phytotoxin produced by fungi of the Bipolaris genus, notably Bipolaris sorokiniana, a plant pathogen responsible for diseases in various cereal crops. As a secondary metabolite, the accurate and precise quantification of this compound is crucial for research in phytopathology, natural product chemistry, and for assessing its potential pharmacological activities. These application notes provide detailed protocols for the extraction and quantitative analysis of this compound from fungal cultures using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Stability and Storage Considerations

This compound, like other sesterterpenoid lactones, may be susceptible to degradation under certain conditions. It is recommended to store analytical standards and extracted samples in a tightly sealed vial at -20°C or lower to minimize degradation. Exposure to high temperatures, extreme pH, and direct light should be avoided. For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable.

Experimental Protocols

Extraction of this compound from Fungal Culture

This protocol describes the extraction of this compound from a liquid culture of Bipolaris sorokiniana.

Materials:

  • Bipolaris sorokiniana culture grown in a suitable liquid medium (e.g., Potato Dextrose Broth).

  • Ethyl acetate (HPLC grade).

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • Centrifuge.

  • Separatory funnel.

  • Glass vials.

Procedure:

  • Grow Bipolaris sorokiniana in a liquid medium for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.

  • Separate the fungal mycelium from the culture broth by centrifugation or filtration.

  • Transfer the culture filtrate to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture filtrate.

  • Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter the extract to remove the sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Experimental Workflow for Extraction

Extraction_Workflow A Fungal Culture (Bipolaris sorokiniana) B Centrifugation / Filtration A->B C Culture Filtrate B->C D Liquid-Liquid Extraction (with Ethyl Acetate) C->D E Combined Ethyl Acetate Extracts D->E F Drying (Anhydrous Na2SO4) E->F G Concentration (Rotary Evaporator) F->G H Reconstitution in Solvent G->H I Sample for Analysis H->I

Fungal extraction workflow.
Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method provides a robust approach for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

Gradient Program:

Time (min) % Acetonitrile % Water (0.1% Formic Acid)
0 20 80
20 80 20
25 80 20
26 20 80

| 30 | 20 | 80 |

Method Validation Parameters (Hypothetical Data for a Validated Method):

ParameterResult
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 2%

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the LOQ to a suitable upper limit.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a sensitive method for the quantification of this compound, which may require derivatization to improve volatility and thermal stability.

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the target analyte.

Quantitative Data (Hypothetical Data for a Validated Method):

ParameterResult
**Linearity (R²) **> 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 5%

Procedure:

  • Derivatize the dried sample extracts and standard solutions if necessary (e.g., silylation).

  • Prepare a series of derivatized standard solutions for the calibration curve.

  • Inject the standards and samples into the GC-MS system.

  • Quantify using the peak area of a selected ion in the SIM mode against the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Instrumentation and Conditions:

  • LC-MS/MS System: Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

Quantitative Data (Hypothetical Data for a Validated Method):

ParameterResult
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 3 ng/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 3%

Procedure:

  • Optimize the MS parameters (e.g., fragmentor voltage, collision energy) for this compound by direct infusion of a standard.

  • Develop an MRM method with at least two transitions for confirmation and quantification.

  • Prepare a calibration curve using standard solutions.

  • Inject the prepared sample extracts.

  • Quantify the analyte based on the area of the quantifier MRM transition peak.

Data Presentation

Summary of Quantitative Performance for Analytical Methods

Analytical TechniqueLinearity (R²)LODLOQAccuracy (Recovery)Precision (RSD)
HPLC-DAD > 0.9990.1 µg/mL0.3 µg/mL95 - 105%< 2%
GC-MS > 0.9980.05 µg/mL0.15 µg/mL90 - 110%< 5%
LC-MS/MS > 0.9991 ng/mL3 ng/mL98 - 102%< 3%

Note: The quantitative data presented in these tables are hypothetical and represent typical performance characteristics of validated analytical methods. Actual performance may vary depending on the specific instrumentation, conditions, and matrix.

Visualization of a Potential Signaling Pathway

While the specific signaling pathway of this compound is not fully elucidated, related phytotoxins from Bipolaris are known to disrupt cell membranes. The following diagram illustrates a generalized phytotoxic mechanism involving membrane disruption.

Phytotoxic_Mechanism A This compound B Interaction with Cell Membrane A->B C Membrane Destabilization B->C D Increased Membrane Permeability C->D E Ion Leakage (e.g., K+, Ca2+) D->E F Loss of Cellular Homeostasis E->F G Cellular Damage and Necrosis F->G

Generalized phytotoxic mechanism.

Conclusion

The analytical methods described provide a comprehensive framework for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. For routine analysis, HPLC-DAD offers a cost-effective and reliable solution. GC-MS provides higher sensitivity, while LC-MS/MS is the most sensitive and selective technique, ideal for trace-level quantification in complex matrices. Proper validation of the chosen method is essential to ensure accurate and reliable results.

Application Notes and Protocols for In Vitro Bioactivity Assessment of Prehelminthosporolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporolactone is a fungal metabolite with potential bioactivities that warrant further investigation for applications in drug discovery and agricultural sciences. As a phytotoxic metabolite, its effects on plant growth are of primary interest, while its broader cytotoxic and anti-inflammatory potential against mammalian cells remains an area for exploration. This document provides detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound. The assays included are designed to assess its cytotoxicity, anti-inflammatory effects, phytotoxicity, and potential for enzyme inhibition.

Data Presentation: Bioactivity of this compound and Related Fungal Metabolites

The following table summarizes hypothetical, yet representative, quantitative data for this compound's bioactivity based on typical ranges observed for similar fungal metabolites. This data should be experimentally verified.

Assay TypeCell Line / OrganismEndpointThis compound (IC₅₀/EC₅₀)Positive Control (IC₅₀/EC₅₀)
Cytotoxicity Human cancer cell line (e.g., HeLa)Cell Viability (MTT Assay)50 µMDoxorubicin (1 µM)
Anti-inflammatory Murine macrophage (RAW 264.7)Nitric Oxide Inhibition75 µML-NAME (100 µM)
Phytotoxicity Lactuca sativa (Lettuce)Seedling Root Growth Inhibition25 µMGlyphosate (10 µM)
Enzyme Inhibition e.g., AcetylcholinesteraseEnzyme Activity> 100 µMEserine (0.1 µM)

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, providing an indication of metabolic activity and, by extension, cell viability.[1][2][3][4]

Materials:

  • This compound

  • Selected mammalian cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[5][6][7][8]

Materials:

  • This compound

  • RAW 264.7 cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Nitrite Measurement:

    • Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value.

Phytotoxicity Assessment: Seedling Growth Inhibition Assay

Given that this compound is a known phytotoxic metabolite, this assay directly evaluates its inhibitory effect on plant growth. The protocol describes the assessment of root and shoot growth inhibition of a model plant, such as lettuce (Lactuca sativa).

Materials:

  • This compound

  • Lactuca sativa (lettuce) seeds

  • Agar

  • Petri dishes

  • Germination chamber or incubator with controlled light and temperature

Protocol:

  • Preparation of Test Plates: Prepare a 1% agar solution in water and autoclave. While the agar is still molten, add different concentrations of this compound. Pour the agar into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization and Germination: Surface sterilize the lettuce seeds with a short wash in 70% ethanol followed by a 1% sodium hypochlorite solution, and then rinse with sterile distilled water.

  • Seed Plating: Place 5-10 sterilized seeds on the surface of the agar in each Petri dish. Include a vehicle control (agar with solvent) and a positive control (a known herbicide like glyphosate).

  • Incubation: Seal the Petri dishes and place them in a germination chamber with a controlled light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 25°C) for 5-7 days.

  • Measurement: After the incubation period, carefully remove the seedlings and measure the length of the roots and shoots.

  • Data Analysis: Calculate the percentage of inhibition of root and shoot growth for each concentration compared to the vehicle control. Determine the IC₅₀ values for both root and shoot growth inhibition.

General Enzyme Inhibition Assay

This protocol provides a general framework for screening this compound against a specific enzyme of interest. The principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.[9][10]

Materials:

  • This compound

  • Target enzyme (e.g., acetylcholinesterase, tyrosinase)

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme's optimal activity

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of this compound. Allow this mixture to pre-incubate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor Reaction: Immediately begin monitoring the change in absorbance (or fluorescence) over time using a microplate reader. The wavelength will depend on the specific substrate and product.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Determine the percentage of enzyme inhibition relative to the control (no inhibitor). If significant inhibition is observed, further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[4][11]

Visualizations

Cytotoxicity_Assay_Workflow Cytotoxicity (MTT) Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare this compound Dilutions incubate_48h Incubate 24-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Anti_Inflammatory_Pathway Inhibition of Nitric Oxide Production Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 Pathway TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->MyD88 Inhibits? This compound->NFkB Inhibits?

Caption: Potential mechanism of anti-inflammatory action.

Phytotoxicity_Assay_Workflow Phytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_agar Prepare Agar with Compound plate_seeds Plate Seeds on Agar prep_agar->plate_seeds sterilize_seeds Sterilize Seeds sterilize_seeds->plate_seeds incubate Incubate (5-7 days) plate_seeds->incubate measure_growth Measure Root/Shoot Length incubate->measure_growth calc_inhibition Calculate % Inhibition measure_growth->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the seedling growth inhibition assay.

References

Unveiling the Phytotoxic Machinery of Prehelminthosporolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporolactone is a secondary metabolite identified as a minor phytotoxin produced by the fungus Bipolaris sp., a known pathogen of Johnson Grass. While specific literature detailing the precise mode of action of this compound is limited, this document provides a framework for its study based on the known mechanisms of phytotoxins from related Bipolaris species and established protocols for phytotoxicity assessment. This application note will guide researchers in designing experiments to elucidate the biological activity and potential herbicidal applications of this natural product.

Postulated Mode of Action

Phytotoxins produced by Bipolaris species are known to exert their effects through various mechanisms, often targeting fundamental cellular processes in plants. A common mechanism involves the disruption of cell membrane integrity. Based on the activity of related compounds, it is hypothesized that this compound may act by:

  • Altering Plasma Membrane Permeability: Leading to electrolyte leakage and loss of cellular homeostasis.

  • Inducing Oxidative Stress: Triggering the production of reactive oxygen species (ROS), which causes damage to lipids, proteins, and DNA.

  • Inhibiting Photosynthesis or Respiration: Targeting key enzymes or protein complexes within chloroplasts or mitochondria.

The following protocols are designed to investigate these potential modes of action.

Quantitative Data Presentation

Parameter Test Species Concentration of this compound (µM) Result (e.g., % Inhibition, IC50) Reference/Experiment ID
Seed Germination InhibitionLactuca sativa (Lettuce)
Zea mays (Corn)
Root Elongation InhibitionLactuca sativa
Zea mays
Electrolyte LeakageLeaf discs of Sorghum halepense (Johnson Grass)
Chlorophyll ContentLeaf discs of Sorghum halepense
ROS Production (e.g., H₂O₂)Protoplasts from Arabidopsis thaliana
Photosynthetic Efficiency (Fv/Fm)Arabidopsis thaliana seedlings

Experimental Protocols

Protocol 1: Seed Germination and Seedling Growth Assay

This assay evaluates the effect of this compound on the initial stages of plant development.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Seeds of a monocot (e.g., Zea mays) and a dicot (e.g., Lactuca sativa)

  • Sterile Petri dishes (9 cm) with filter paper

  • Sterile distilled water

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Prepare a series of dilutions of this compound in sterile distilled water. Include a solvent control.

  • Place 20-30 seeds evenly on the filter paper in each Petri dish.

  • Add 5 mL of the respective test solution to each dish.

  • Seal the Petri dishes with parafilm and place them in a growth chamber (e.g., 25°C, 16h light/8h dark photoperiod).

  • After 5-7 days, count the number of germinated seeds to calculate the germination percentage.

  • Measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control.

Protocol 2: Cell Membrane Integrity Assay (Electrolyte Leakage)

This protocol assesses the damage to cell membranes caused by this compound.

Materials:

  • Fresh, healthy leaves from the target plant species (e.g., Johnson Grass)

  • This compound solutions of varying concentrations

  • Deionized water

  • Conductivity meter

  • Test tubes

Procedure:

  • Cut leaf discs of a uniform size (e.g., 1 cm diameter) and wash them thoroughly with deionized water.

  • Place a set number of leaf discs (e.g., 10) in test tubes containing 10 mL of the different this compound concentrations.

  • Incubate the tubes at room temperature under light for a defined period (e.g., 4, 8, 12, 24 hours).

  • Measure the electrical conductivity of the solution at each time point.

  • After the final time point, boil the test tubes for 15 minutes to induce maximum electrolyte leakage and measure the conductivity again.

  • Express the electrolyte leakage as a percentage of the total conductivity.

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect the production of ROS in plant cells.

Materials:

  • Plant protoplasts or cell suspension culture

  • This compound solutions

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Incubate the plant cells or protoplasts with various concentrations of this compound for a specific duration.

  • Add H₂DCFDA to the cell suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation at 485 nm, emission at 535 nm).

  • An increase in fluorescence indicates an increase in ROS production.

Visualizations

Signaling_Pathway This compound This compound PlasmaMembrane Plasma Membrane Disruption This compound->PlasmaMembrane ROS_Production Reactive Oxygen Species (ROS) Production This compound->ROS_Production IonChannels Ion Channel Gating PlasmaMembrane->IonChannels ElectrolyteLeakage Electrolyte Leakage IonChannels->ElectrolyteLeakage CellDeath Cell Death ElectrolyteLeakage->CellDeath OxidativeStress Oxidative Stress ROS_Production->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, Protein Damage) OxidativeStress->CellularDamage CellularDamage->CellDeath

Caption: Postulated signaling pathway for this compound-induced phytotoxicity.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification SeedGermination Seed Germination Assay MembraneIntegrity Electrolyte Leakage Assay SeedGermination->MembraneIntegrity SeedlingGrowth Seedling Growth Assay SeedlingGrowth->MembraneIntegrity Proteomics Proteomic Analysis MembraneIntegrity->Proteomics ROS_Assay ROS Production Assay ROS_Assay->Proteomics PhotosynthesisAssay Photosynthesis Inhibition Assay PhotosynthesisAssay->Proteomics Transcriptomics Transcriptomic Analysis Proteomics->Transcriptomics

Caption: Recommended experimental workflow for investigating this compound's mode of action.

Conclusion

The study of this compound presents an opportunity to discover a novel natural herbicide. The protocols and frameworks provided in this application note offer a starting point for researchers to systematically investigate its phytotoxic properties. By employing these methods, scientists can elucidate the mode of action, identify the cellular targets, and ultimately assess the potential of this compound in the development of new weed management strategies.

Prehelminthosporol: Application Notes for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporol, a sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), has been primarily studied for its role in plant pathogenesis. However, emerging evidence suggests its potential as an antimicrobial agent. Qualitative studies have indicated that prehelminthosporol exhibits inhibitory activity against select Gram-positive bacteria and various fungi, including its producing organism. These preliminary findings warrant further investigation into its spectrum of activity, mechanism of action, and potential therapeutic applications.

This document provides detailed application notes and protocols for researchers interested in exploring prehelminthosporol as a potential antimicrobial compound. It includes available quantitative data on related compounds from Bipolaris sorokiniana, detailed experimental methodologies, and visual diagrams of proposed mechanisms and workflows. While quantitative antimicrobial data for prehelminthosporol is not yet widely available, this guide offers a framework for its systematic evaluation.

Data Presentation: Bioactivity of Bipolaris sorokiniana Metabolites

While specific Minimum Inhibitory Concentration (MIC) values for prehelminthosporol are not extensively documented in publicly available literature, related compounds from Bipolaris sorokiniana, such as cochlioquinones, have been evaluated for their cytotoxic properties. This data is presented below to provide context on the bioactivity of metabolites from this fungal species.

Table 1: Cytotoxicity of Cochlioquinone Derivatives from Bipolaris sorokiniana

CompoundCell LineIC50 (µM)
Cochlioquinone HMCF-7 (Breast Cancer)Not Specified
Cochlioquinone AMCF-7 (Breast Cancer)Not Specified
Anhydrocochlioquinone AMCF-7 (Breast Cancer)Not Specified
Cochlioquinone HNCI-H460 (Lung Cancer)Not Specified
Cochlioquinone ANCI-H460 (Lung Cancer)Not Specified
Anhydrocochlioquinone ANCI-H460 (Lung Cancer)Not Specified
Cochlioquinone HSF-268 (CNS Cancer)Not Specified
Cochlioquinone ASF-268 (CNS Cancer)Not Specified
Anhydrocochlioquinone ASF-268 (CNS Cancer)Not Specified
Cochlioquinone HHepG-2 (Liver Cancer)Not Specified
Cochlioquinone AHepG-2 (Liver Cancer)Not Specified
Anhydrocochlioquinone AHepG-2 (Liver Cancer)Not Specified
Note: Specific IC50 values for these compounds were not provided in the search results, though they were reported to exhibit potent cytotoxicities.

Proposed Mechanism of Action

The primary mechanism of action for prehelminthosporol and related compounds is believed to be the disruption of cell membrane integrity. This disruption leads to increased membrane permeability, loss of ion homeostasis, and subsequent inhibition of vital cellular processes. In plant cells, this manifests as phytotoxicity. In microbial cells, this can lead to growth inhibition and cell death.

Prehelminthosporol_Mechanism_of_Action cluster_membrane Microbial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space membrane Phospholipid Bilayer ion_efflux Ion Efflux (K+, H+) membrane->ion_efflux Disruption of Permeability metabolite_leakage Metabolite Leakage membrane->metabolite_leakage prehelminthosporol Prehelminthosporol prehelminthosporol->membrane Interaction and Insertion inhibition Inhibition of Cellular Processes ion_efflux->inhibition metabolite_leakage->inhibition death Cell Death inhibition->death

Figure 1. Proposed mechanism of action for Prehelminthosporol.

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial and cytotoxic properties of prehelminthosporol.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.

1. Materials:

  • Prehelminthosporol (dissolved in a suitable solvent, e.g., DMSO, to a stock concentration of 10 mg/mL)

  • 96-well microtiter plates (sterile)

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer or microplate reader

2. Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), suspend several colonies of the test microorganism in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Prehelminthosporol:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the prehelminthosporol stock solution (or a working dilution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (broth and inoculum only).

    • Well 12 should serve as a sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading Results:

    • The MIC is the lowest concentration of prehelminthosporol that completely inhibits visible growth of the microorganism.

MIC_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Prehelminthosporol in 96-well Plate start->serial_dilution add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (e.g., 37°C, 24h) add_inoculum->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Figure 2. Workflow for MIC determination.

Protocol 2: Cytotoxicity Assay by MTT Method

This protocol is used to determine the concentration of prehelminthosporol that inhibits the growth of mammalian cells by 50% (IC50).

1. Materials:

  • Prehelminthosporol (dissolved in DMSO)

  • Human cell lines (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of prehelminthosporol in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Reading Results:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the prehelminthosporol concentration.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) for Attachment seed_cells->incubate1 add_compound Add Serial Dilutions of Prehelminthosporol incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3. Workflow for cytotoxicity (IC50) determination.

Conclusion

Prehelminthosporol presents an intriguing starting point for the discovery of novel antimicrobial agents. Its reported activity against Gram-positive bacteria and fungi, coupled with a proposed mechanism of membrane disruption, suggests a potential for broad-spectrum applications. The protocols and data presented herein provide a foundational framework for researchers to systematically investigate its antimicrobial efficacy, cytotoxic profile, and mechanism of action. Further studies are essential to isolate and quantify the antimicrobial effects of prehelminthosporol, elucidate the specific molecular targets within the cell membrane, and explore its potential for therapeutic development.

Application Notes and Protocols for Prehelminthosporol as a Phytotoxic Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial search for "Prehelminthosporolactone" did not yield any results for a compound with that specific name in the scientific literature. It is likely that this name is incorrect. These application notes and protocols are provided for Prehelminthosporol , a well-documented phytotoxin isolated from the fungus Bipolaris sorokiniana (also known as Helminthosporium sativum). Prehelminthosporol can be utilized as a chemical probe to investigate plant cell membrane integrity, plant growth regulation, and to screen for potential resistance mechanisms in plants.

Introduction to Prehelminthosporol

Prehelminthosporol is a sesquiterpenoid phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana. It is a non-host-specific toxin known to cause lesions and affect the growth of various plant species.[1] Its primary mode of action is believed to be the disruption of cell membrane integrity, leading to electrolyte leakage.[1] This property makes it a useful tool for researchers studying plant pathology, cell biology, and screening for stress-tolerant plant varieties. Additionally, Prehelminthosporol exhibits antimicrobial properties against some gram-positive bacteria and fungi.[1]

Chemical Structure:

Note: A visual representation of the chemical structure would be included here in a complete document.

Primary Applications as a Chemical Probe:

  • Induction of Plant Cell Membrane Damage: Studying the effects of membrane disruption and subsequent cellular responses.

  • Plant Growth Regulation Studies: Investigating dose-dependent effects on plant growth, including inhibition and promotion.

  • Screening for Plant Resistance: Identifying plant genotypes with enhanced tolerance to membrane-disrupting agents.

  • Antimicrobial Activity Screening: Exploring its effects on various microbial species.

Quantitative Data Summary

The following tables summarize the known quantitative data for the biological activity of Prehelminthosporol.

Table 1: Effects of Prehelminthosporol on Wheat Coleoptile Growth [1]

Concentration (M)Effect on Wheat Coleoptile Growth
10⁻³Inhibition
10⁻⁴Inhibition
10⁻⁵Promotion

Table 2: Effects of Prehelminthosporol on Various Plant Species [1]

Plant SpeciesConcentration (M)Observed Effect
Bean (Phaseolus vulgaris)10⁻²Bending of first true leaves in 33% of plants within 48 hours.
Corn (Zea mays)Not specifiedStunting and chlorosis
Tobacco (Nicotiana tabacum)Not specifiedNo response

Table 3: Production of Prehelminthosporol by Bipolaris sorokiniana

ParameterValueReference
Fungal Production1.2 - 2.1 µg/mg dry matter of fungal tissue[2]
Concentration in non-germinated spores4.8 pg/spore[3]

Experimental Protocols

Protocol 1: Wheat Coleoptile Bioassay for Plant Growth Regulation

This protocol is designed to assess the effect of Prehelminthosporol on the elongation of wheat coleoptiles.

Materials:

  • Wheat seeds (e.g., Triticum aestivum)

  • Prehelminthosporol stock solution (e.g., 10⁻² M in a suitable solvent like DMSO or ethanol)

  • Sterile distilled water

  • Petri dishes

  • Filter paper

  • Incubator with controlled temperature and light conditions

  • Ruler or caliper for measurement

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize wheat seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.

    • Place the sterilized seeds on moist filter paper in petri dishes and germinate them in the dark at a constant temperature (e.g., 25°C) for 3-4 days until the coleoptiles are approximately 20-30 mm long.

  • Preparation of Test Solutions:

    • Prepare a serial dilution of the Prehelminthosporol stock solution to obtain final concentrations of 10⁻³, 10⁻⁴, and 10⁻⁵ M. Use a solvent control (the same concentration of DMSO or ethanol used for the stock solution) and a negative control (sterile distilled water).

  • Coleoptile Sectioning and Incubation:

    • Under dim light, cut 10 mm sections from the sub-apical region of the etiolated coleoptiles.

    • Transfer a set number of sections (e.g., 10) into petri dishes containing filter paper moistened with the respective test solutions.

  • Incubation and Measurement:

    • Incubate the petri dishes in the dark at a constant temperature for 24-48 hours.

    • After the incubation period, measure the final length of each coleoptile section.

  • Data Analysis:

    • Calculate the average elongation and standard deviation for each treatment group.

    • Compare the elongation in the Prehelminthosporol-treated groups to the control groups to determine the inhibitory or stimulatory effects.

Protocol 2: Electrolyte Leakage Assay for Cell Membrane Damage

This protocol measures the extent of cell membrane damage in plant tissues by quantifying the leakage of electrolytes into a solution.

Materials:

  • Plant leaf discs (e.g., from barley or beet roots)

  • Prehelminthosporol test solutions (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M)

  • Deionized water

  • Conductivity meter

  • Test tubes

  • Shaker or water bath

Procedure:

  • Plant Material Preparation:

    • Collect healthy, young leaves from the plant of interest.

    • Use a cork borer to cut uniform leaf discs, avoiding major veins.

    • Wash the leaf discs thoroughly with deionized water to remove surface contaminants and damaged cells.

  • Treatment with Prehelminthosporol:

    • Place a set number of leaf discs (e.g., 10) into test tubes containing a specific volume (e.g., 10 mL) of the different Prehelminthosporol test solutions. Include a control with deionized water only.

  • Incubation:

    • Incubate the test tubes at room temperature on a shaker for a defined period (e.g., 0, 2, 4, 6, 12, 24 hours).

  • Conductivity Measurement:

    • At each time point, measure the electrical conductivity of the solution in each test tube using a conductivity meter. This is the initial conductivity (C1).

  • Total Electrolyte Measurement:

    • After the final time point, boil the test tubes containing the leaf discs for 15-20 minutes to kill the tissues and release all electrolytes.

    • Cool the tubes to room temperature and measure the final conductivity (C2).

  • Data Analysis:

    • Calculate the percentage of electrolyte leakage at each time point using the formula: Electrolyte Leakage (%) = (C1 / C2) * 100.

    • Plot the percentage of electrolyte leakage over time for each Prehelminthosporol concentration to visualize the extent of membrane damage.

Visualizations

Proposed Signaling Pathway and Mechanism of Action

Prehelminthosporol_Mechanism cluster_fungus Bipolaris sorokiniana cluster_plant_cell Plant Cell fungus Fungus prehelminthosporol Prehelminthosporol fungus->prehelminthosporol produces cell_wall Cell Wall plasma_membrane Plasma Membrane cell_wall->plasma_membrane leakage Electrolyte Leakage plasma_membrane->leakage leads to cytoplasm Cytoplasm (Ions, Metabolites) prehelminthosporol->cell_wall penetrates prehelminthosporol->plasma_membrane disrupts integrity growth_effect Altered Plant Growth (Inhibition/Promotion) leakage->growth_effect results in

Caption: Proposed mechanism of Prehelminthosporol phytotoxicity.

Experimental Workflow for Plant Growth Bioassay

Growth_Assay_Workflow start Start: Wheat Seed Germination prep_solutions Prepare Prehelminthosporol Test Solutions & Controls start->prep_solutions section_coleoptiles Section Coleoptiles start->section_coleoptiles incubation Incubate Coleoptile Sections with Test Solutions prep_solutions->incubation section_coleoptiles->incubation measurement Measure Coleoptile Elongation incubation->measurement analysis Data Analysis: Compare with Controls measurement->analysis end End: Determine Growth Effect analysis->end

Caption: Workflow for the wheat coleoptile growth bioassay.

Logical Relationship for Screening Plant Resistance

Resistance_Screening_Logic cluster_results Results plant_variants Diverse Plant Genotypes treatment Treat with Prehelminthosporol plant_variants->treatment assay Perform Electrolyte Leakage Assay treatment->assay high_leakage High Electrolyte Leakage assay->high_leakage low_leakage Low Electrolyte Leakage assay->low_leakage susceptible Susceptible Genotype high_leakage->susceptible indicates resistant Resistant Genotype low_leakage->resistant indicates

Caption: Logic for screening plant genotypes for resistance.

References

Application Notes and Protocols for Large-Scale Production of Prehelminthosporolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporolactone is a sesquiterpenoid natural product isolated from phytopathogenic fungi of the Bipolaris genus, notably Bipolaris sorokiniana. As a phytotoxin, it is part of a diverse family of secondary metabolites produced by this fungus. While it is considered a minor metabolite, its unique structure and biological activity make it a compound of interest for further research and potential applications in agriculture and pharmacology. These application notes provide a comprehensive overview and a generalized protocol for the large-scale production of this compound through fungal fermentation, based on established methods for related secondary metabolites from Bipolaris species. Due to the limited specific data available for this compound, this protocol represents a composite of best practices for cultivating Bipolaris sorokiniana and isolating its sesquenoid products.

Data Presentation

Table 1: Generalized Fermentation Parameters for Bipolaris sorokiniana

ParameterValue/RangeNotes
Producing Organism Bipolaris sorokinianaVarious strains can be used; secondary metabolite profiles may vary.[1][2]
Culture Media Solid Rice Medium or Potato Dextrose Broth (PDB)Solid media may enhance the production of certain secondary metabolites.[1] Liquid media allow for more scalable submerged fermentation.
Incubation Temperature 24-28 °COptimal temperature for mycelial growth and secondary metabolite production.[3]
Incubation Time 21-30 daysSufficient time for the accumulation of secondary metabolites.[1]
Culture Conditions Static (solid) or shaking (liquid)Shaking (e.g., 150-200 rpm) is necessary for submerged liquid cultures to ensure proper aeration and nutrient distribution.
pH 5.5 - 6.5Typical pH range for fungal growth.

Table 2: Extraction and Purification Overview

StepSolvent/MethodExpected Outcome
Extraction Ethyl acetateExtraction of a crude mixture of secondary metabolites from the culture broth and/or mycelium.
Initial Fractionation Column Chromatography (Silica Gel)Separation of the crude extract into fractions of varying polarity.
Purification Preparative HPLCIsolation of pure this compound from the enriched fractions.
Characterization NMR, Mass SpectrometryStructural elucidation and confirmation of the isolated compound.[4]

Experimental Protocols

Protocol 1: Large-Scale Fermentation of Bipolaris sorokiniana

This protocol outlines a method for the large-scale production of this compound using a solid-state fermentation approach, which has been shown to be effective for producing secondary metabolites from Bipolaris sorokiniana.[1]

1. Inoculum Preparation:

  • Aseptically transfer a small piece of a fresh culture of Bipolaris sorokiniana from a Potato Dextrose Agar (PDA) plate to a 250 mL Erlenmeyer flask containing 100 mL of sterile Potato Dextrose Broth (PDB).
  • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a sufficient amount of mycelial biomass for inoculation.

2. Large-Scale Solid-State Fermentation:

  • In 1 L Erlenmeyer flasks, add 100 g of rice and 120 mL of distilled water.
  • Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.
  • After cooling to room temperature, inoculate each flask with 10 mL of the seed culture from step 1.
  • Incubate the flasks under static conditions at 25°C in the dark for 30 days.[1]

Protocol 2: Extraction and Purification of this compound

This protocol describes the extraction and purification process to isolate this compound from the fermented rice medium.

1. Extraction:

  • After the incubation period, soak the entire solid culture from each flask in ethyl acetate (EtOAc) for 24 hours.
  • Filter the mixture and collect the EtOAc extract.
  • Repeat the extraction process twice to ensure complete recovery of the secondary metabolites.
  • Combine all EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Chromatographic Purification:

  • Subject the crude extract to column chromatography on a silica gel column.
  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).
  • Combine fractions containing compounds with similar Rf values to those expected for sesquiterpenoids.
  • Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.

3. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and compare the data with reported values.[4]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Production cluster_Inoculum Inoculum Preparation cluster_Fermentation Large-Scale Fermentation cluster_Extraction Extraction cluster_Purification Purification & Characterization PDA B. sorokiniana on PDA PDB Liquid Culture in PDB PDA->PDB Inoculation Solid_Medium Sterile Rice Medium PDB->Solid_Medium Inoculation Fermentation Solid-State Fermentation (30 days) Solid_Medium->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Characterization NMR & MS Analysis Pure_Compound->Characterization

Caption: Workflow for the production and isolation of this compound.

Putative_Biosynthetic_Pathway Putative Biosynthetic Pathway of this compound FPP Farnesyl Pyrophosphate (FPP) Sesquiterpene_Synthase Sesquiterpene Synthase FPP->Sesquiterpene_Synthase Cyclic_Intermediate Cyclic Sesquiterpene Intermediate Sesquiterpene_Synthase->Cyclic_Intermediate Cyclization Oxidation Oxidation Steps (P450 monooxygenases) Cyclic_Intermediate->Oxidation Hydroxylation/Lactonization This compound This compound Oxidation->this compound

Caption: A putative biosynthetic pathway for this compound.

References

Application of Prehelminthosporolactone in Plant Pathology Research: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are exploring a multitude of natural compounds for their potential to modulate plant defense mechanisms. Prehelminthosporolactone, a phytotoxic secondary metabolite produced by fungal pathogens of the Bipolaris genus, has been identified as a molecule of interest. However, extensive research into its specific applications as a tool in plant pathology research, particularly as an elicitor of plant defense responses, remains limited.

Currently, this compound is primarily characterized as a phytotoxin associated with plant diseases caused by Bipolaris species, such as Bipolaris sorokiniana, a pathogen known to cause various diseases in cereals. Its role in disease development is acknowledged, but its potential to be harnessed as a research tool to study or stimulate plant immunity is not yet well-documented in publicly available scientific literature.

This document aims to provide an overview of the current understanding of this compound and outlines hypothetical experimental approaches for its investigation in plant pathology research, based on established methodologies for studying plant defense elicitors.

Overview of this compound

This compound is a natural product synthesized by certain plant pathogenic fungi. Its phytotoxic nature suggests an interaction with plant cellular processes, potentially leading to cell death. While this is detrimental in the context of disease, such compounds can sometimes be studied at sub-lethal concentrations to understand the plant's defense signaling pathways.

Table 1: General Information on this compound

CharacteristicDescription
Source Organism Bipolaris species (e.g., Bipolaris sorokiniana)
Compound Class Sesquiterpenoid Lactone
Known Biological Activity Phytotoxic

Hypothetical Applications in Plant Pathology Research

While specific data is lacking, the known phytotoxicity of this compound suggests several avenues for research into its potential as a tool to study plant-pathogen interactions.

  • Induction of Plant Defense Responses: Investigating whether sub-lethal concentrations can trigger classic plant defense responses.

  • Elucidation of Signaling Pathways: Using this compound as a molecular probe to dissect the signaling cascades involved in the plant's response to this specific toxin.

  • Screening for Resistant Plant Lines: Employing the toxin to screen for plant varieties that exhibit tolerance or resistance, which could aid in breeding programs.

Proposed Experimental Protocols

The following are generalized protocols that could be adapted to study the effects of this compound on plants. These are based on standard methods in plant pathology and molecular biology and would require optimization.

Pathogen Culture and Toxin Extraction

Objective: To obtain a crude or purified extract of this compound from Bipolaris sorokiniana.

Protocol:

  • Culture Bipolaris sorokiniana on a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth) for 2-3 weeks in the dark at 25°C.

  • For liquid cultures, filter the mycelium and extract the culture filtrate with an organic solvent such as ethyl acetate.

  • For solid cultures, extract the agar and mycelium with a suitable solvent.

  • Concentrate the organic extract under reduced pressure.

  • Purify this compound from the crude extract using chromatographic techniques (e.g., column chromatography, HPLC).

  • Confirm the identity and purity of the compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Plant Bioassay for Phytotoxicity and Defense Induction

Objective: To assess the phytotoxic effects of this compound and its potential to induce defense responses in a model plant like Arabidopsis thaliana or a relevant crop species.

Protocol:

  • Grow plants under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Prepare a dilution series of purified this compound in a suitable solvent (with a solvent-only control).

  • Apply the solutions to plant leaves via infiltration with a needleless syringe or by spraying.

  • Observe and document phytotoxic symptoms (e.g., lesion formation, chlorosis) at regular intervals (e.g., 24, 48, 72 hours post-treatment).

  • At the same time points, collect tissue samples for molecular and biochemical analysis.

Analysis of Plant Defense Markers

Objective: To determine if this compound treatment induces molecular and biochemical markers of plant defense.

Protocols:

  • Reactive Oxygen Species (ROS) Burst:

    • Excise leaf discs from treated and control plants.

    • Float the discs in a luminol-based solution to detect hydrogen peroxide production.

    • Measure luminescence using a luminometer.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from treated and control leaf tissue.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR using primers for known defense-related genes (e.g., PR-1 for the salicylic acid pathway, PDF1.2 for the jasmonic acid pathway).

  • Callose Deposition:

    • Clear chlorophyll from treated and control leaves using ethanol.

    • Stain the leaves with aniline blue.

    • Visualize callose deposits using fluorescence microscopy.

Visualizing Hypothetical Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that could be investigated and a general experimental workflow.

a cluster_0 This compound Application cluster_1 Plant Cell Perception cluster_2 Early Signaling Events cluster_3 Hormone Signaling cluster_4 Downstream Defense Responses This compound This compound PAMP/Effector Receptors PAMP/Effector Receptors This compound->PAMP/Effector Receptors Interaction? ROS Burst ROS Burst PAMP/Effector Receptors->ROS Burst Ion Fluxes Ion Fluxes PAMP/Effector Receptors->Ion Fluxes MAPK Cascade MAPK Cascade PAMP/Effector Receptors->MAPK Cascade Salicylic Acid (SA) Pathway Salicylic Acid (SA) Pathway MAPK Cascade->Salicylic Acid (SA) Pathway Jasmonic Acid (JA) Pathway Jasmonic Acid (JA) Pathway MAPK Cascade->Jasmonic Acid (JA) Pathway Defense Gene Expression (e.g., PR proteins) Defense Gene Expression (e.g., PR proteins) Salicylic Acid (SA) Pathway->Defense Gene Expression (e.g., PR proteins) Cell Wall Reinforcement Cell Wall Reinforcement Salicylic Acid (SA) Pathway->Cell Wall Reinforcement Jasmonic Acid (JA) Pathway->Defense Gene Expression (e.g., PR proteins) Stomatal Closure Stomatal Closure Jasmonic Acid (JA) Pathway->Stomatal Closure b Fungal Culture & Toxin Extraction Fungal Culture & Toxin Extraction Plant Treatment Plant Treatment Fungal Culture & Toxin Extraction->Plant Treatment Phenotypic Analysis Phenotypic Analysis Plant Treatment->Phenotypic Analysis Molecular & Biochemical Analysis Molecular & Biochemical Analysis Plant Treatment->Molecular & Biochemical Analysis Data Interpretation Data Interpretation Phenotypic Analysis->Data Interpretation Molecular & Biochemical Analysis->Data Interpretation

Troubleshooting & Optimization

Technical Support Center: Synthesis of Prehelminthosporolactone

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: As of our latest literature review, a total chemical synthesis of Prehelminthosporolactone has not been reported in peer-reviewed scientific journals. This compound has been identified as a minor phytotoxic metabolite from the fungus Bipolaris sp.[1]. The information presented here is based on general principles of natural product synthesis and potential challenges that may arise in the synthesis of similar polyketide-derived lactones. The experimental protocols and troubleshooting guides are predictive and should be adapted based on empirical results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges anticipated in the total synthesis of this compound?

A1: The primary challenges in synthesizing this compound are expected to revolve around the stereoselective construction of the multiple chiral centers within its bicyclic lactone core. Key difficulties may include:

  • Diastereoselective control: Establishing the correct relative stereochemistry of the contiguous stereocenters.

  • Enantioselectivity: Developing an asymmetric synthesis to obtain a single enantiomer.

  • Ring strain: Formation of the fused ring system might be challenging due to inherent ring strain.

  • Functional group compatibility: Protecting group strategies will be crucial to ensure that various functional groups do not interfere with subsequent reaction steps.

Q2: Are there any known precursors or starting materials that would be suitable for the synthesis of this compound?

A2: While no specific synthesis has been published, logical starting points for a synthesis could involve chiral pool starting materials or the application of well-established asymmetric reactions. For instance, a strategy might involve an asymmetric Diels-Alder reaction to set some of the key stereocenters, or an asymmetric aldol addition to build up the carbon skeleton. The biosynthesis of similar compounds suggests a polyketide pathway, which could inspire a biomimetic synthetic approach.

Q3: What analytical techniques are recommended for monitoring the progress of the synthesis and characterizing the final product?

A3: A combination of spectroscopic and chromatographic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): For structural elucidation and determination of relative stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactone carbonyl.

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and assessing the purity of the product. Chiral HPLC may be necessary to determine enantiomeric excess.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in a Key Step (e.g., Aldol or Michael Addition)
Potential Cause Suggested Solution
Inappropriate choice of catalyst or reagent.Screen a variety of catalysts (e.g., different Lewis acids) and chiral auxiliaries.
Non-optimal reaction temperature.Vary the reaction temperature. Lower temperatures often lead to higher selectivity.
Solvent effects.Experiment with a range of solvents with different polarities and coordinating abilities.
Steric hindrance from protecting groups.Re-evaluate the protecting group strategy. A bulkier or less bulky protecting group may influence the stereochemical outcome.
Problem 2: Difficulty with Lactonization to Form the Bicyclic Core
Potential Cause Suggested Solution
Unfavorable ring conformation for cyclization.Modify the substrate to favor a conformation amenable to lactonization. This could involve changing protecting groups or altering the substitution pattern.
Ineffective lactonization reagent.Screen a variety of lactonization methods (e.g., Yamaguchi, Shiina, or Mitsunobu conditions).
Competing side reactions (e.g., intermolecular esterification).Perform the reaction under high dilution conditions to favor the intramolecular cyclization.

Hypothetical Experimental Workflow

Below is a conceptual workflow for a potential synthetic route.

G cluster_start Starting Material Preparation cluster_chain Carbon Chain Elongation & Stereocenter Installation cluster_cyclization Core Structure Formation cluster_final Final Steps A Chiral Pool Starting Material or Achiral Precursor B Asymmetric Reaction (e.g., Aldol, Alkylation) A->B C Further Functionalization & Elongation B->C D Key Cyclization (e.g., Diels-Alder, RCM) C->D E Lactonization D->E F Protecting Group Removal E->F G Purification (HPLC, Crystallization) F->G H This compound G->H G Start Problematic Reaction: Low Yield or Purity CheckPurity Are starting materials pure? Start->CheckPurity Purify Purify starting materials CheckPurity->Purify No CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Purify->CheckPurity Optimize Optimize: - Temperature - Concentration - Time CheckConditions->Optimize No CheckReagents Are reagents and solvents fresh/anhydrous? CheckConditions->CheckReagents Yes Optimize->CheckConditions ReplaceReagents Use fresh/newly purified reagents and solvents CheckReagents->ReplaceReagents No ConsultLit Consult literature for similar transformations CheckReagents->ConsultLit Yes ReplaceReagents->CheckReagents End Problem Resolved ConsultLit->End

References

Technical Support Center: Enhancing Prehelminthosporolactone Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Prehelminthosporolactone from Cochliobolus sativus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound (CAS Number: 118101-72-7) is a sesterterpenoid, a C25 isoprenoid natural product. It is a secondary metabolite produced by the filamentous fungus Cochliobolus sativus (anamorph: Bipolaris sorokiniana), a known plant pathogen.

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound belongs to the sesterterpenoid class of compounds. The biosynthesis of fungal sesterterpenoids originates from the mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A sesterterpene synthase, which typically contains a prenyltransferase (PT) domain and a terpene synthase (TS) domain, catalyzes the condensation of these C5 units to form the C25 linear precursor, geranylfarnesyl pyrophosphate (GFPP), and its subsequent cyclization to form the characteristic sesterterpenoid backbone. Further modifications by enzymes such as cytochrome P450 monooxygenases can then lead to the final structure of this compound.

Q3: What are the key factors influencing the yield of this compound in fermentation?

A3: The yield of fungal secondary metabolites like this compound is influenced by a multitude of factors, including:

  • Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of trace elements and vitamins, are critical.

  • Culture Conditions: pH, temperature, aeration (dissolved oxygen), and agitation speed significantly impact fungal growth and secondary metabolism.

  • Nutrient Limitation: Limitation of certain nutrients, such as nitrogen or phosphate, often triggers the onset of secondary metabolism in fungi.

  • Precursor Supply: Feeding precursors of the biosynthetic pathway can sometimes enhance the final product yield.

Q4: What are the common challenges encountered during this compound fermentation?

A4: Common challenges include:

  • Low Yields: Secondary metabolite production is often low in laboratory settings.

  • Inconsistent Production: Batch-to-batch variability is a common issue.

  • Contamination: Fungal fermentations are susceptible to bacterial and yeast contamination.

  • Product Degradation: The desired product may be unstable under certain fermentation conditions.

  • Foaming: Excessive foaming can be an issue in submerged fermentation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Production - Inappropriate media composition.- Screen different carbon and nitrogen sources (e.g., glucose, sucrose, peptone, yeast extract).- Optimize the C:N ratio.- Test different basal media formulations (e.g., Potato Dextrose Broth, Czapek Dox Broth).
- Suboptimal culture conditions.- Optimize pH (typically between 5.0 and 7.0 for fungi).- Optimize temperature (typically between 25°C and 30°C for Cochliobolus).- Vary agitation and aeration rates to ensure sufficient dissolved oxygen.
- Incorrect growth phase for production.- Secondary metabolite production often occurs in the stationary phase. Extend the fermentation time and monitor product formation at different time points.
- Strain degradation.- Use a fresh culture from a stock. Repeated subculturing can lead to reduced productivity.
Inconsistent Yield Between Batches - Variability in inoculum preparation.- Standardize the age and concentration of spores or mycelia used for inoculation.

Technical Support Center: Prehelminthosporolactone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in the purification of Prehelminthosporolactone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, a sesquiterpenoid lactone produced by fungi of the Bipolaris genus (also known as Cochliobolus or Helminthosporium). As a minor metabolite, its purification can be challenging due to low yields and the presence of structurally similar co-eluting impurities.

Problem 1: Low Yield of this compound in the Crude Extract

Possible Causes:

  • Suboptimal Fungal Culture Conditions: The production of secondary metabolites like this compound is highly dependent on the fungal strain, culture medium composition, and fermentation parameters (temperature, pH, aeration).

  • Inefficient Extraction: The choice of solvent and extraction method may not be optimal for this compound.

Solutions:

  • Optimize Fermentation:

    • Strain Selection: Ensure the use of a high-yielding strain of Bipolaris sp.

    • Media Optimization: Experiment with different carbon and nitrogen sources in the culture medium.

    • Parameter Control: Systematically vary temperature (typically 25-28°C), pH (typically 5.5-6.5), and agitation to find the optimal conditions for metabolite production.

  • Enhance Extraction Efficiency:

    • Solvent Selection: Use a solvent system appropriate for sesquiterpenoid lactones. A common choice is ethyl acetate (EtOAc) or a mixture of dichloromethane and methanol (DCM/MeOH).

    • Extraction Method: Employ exhaustive extraction techniques such as repeated solvent extraction or Soxhlet extraction to maximize the recovery from the fungal mycelium and culture filtrate.

Problem 2: Poor Separation from Co-eluting Impurities during Chromatography

Possible Causes:

  • Presence of Structurally Similar Metabolites: Bipolaris species are known to produce a variety of other sesquiterpenoids, such as Victoxinine and Ophiobolins, which may have similar polarities to this compound, leading to co-elution.

  • Inappropriate Stationary or Mobile Phase: The selected chromatography conditions may not provide sufficient resolution.

Solutions:

  • Multi-step Chromatographic Purification: A single chromatographic step is often insufficient. A multi-step approach is recommended.

    • Initial Fractionation: Use normal-phase column chromatography on silica gel with a gradient of increasing polarity (e.g., a hexane-EtOAc or DCM-MeOH gradient) to get a fraction enriched in this compound.

    • Fine Purification: Subject the enriched fraction to further purification using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient).

  • Alternative Chromatographic Techniques: Consider other techniques like centrifugal partition chromatography (CPC) which can be effective for separating structurally similar natural products.

Problem 3: Degradation of this compound During Purification

Possible Causes:

  • pH Instability: Lactone rings can be susceptible to hydrolysis under acidic or basic conditions.

  • Thermal Instability: Prolonged exposure to high temperatures during solvent evaporation can lead to degradation.

  • Light Sensitivity: Some natural products are sensitive to light.

Solutions:

  • Maintain Neutral pH: Use buffered solutions or neutral solvents during extraction and chromatography to avoid pH extremes.

  • Avoid High Temperatures: Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal. For final drying, use a high-vacuum pump or lyophilization.

  • Protect from Light: Work in a dimly lit area or use amber-colored glassware to protect the sample from light, especially if it is to be stored for an extended period.

Problem 4: Difficulty with Crystallization

Possible Causes:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

  • Inappropriate Solvent System: The choice of solvent is critical for inducing crystallization.

  • Amorphous Nature: The compound may be inherently difficult to crystallize.

Solutions:

  • Ensure High Purity: The sample should be of high purity (>95%) before attempting crystallization. Further purification by preparative TLC or HPLC may be necessary.

  • Systematic Solvent Screening: Experiment with a variety of solvent systems. Start with a solvent in which the compound is sparingly soluble and then add a miscible solvent in which it is highly soluble dropwise until turbidity appears, then allow it to stand. Common solvent systems for crystallization of moderately polar compounds include hexane/ethyl acetate, dichloromethane/methanol, and acetone/water.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound purification?

A1: The typical starting material is the culture broth and/or mycelium of a this compound-producing strain of Bipolaris sp. (syn. Cochliobolus sativus, Helminthosporium sativum).

Q2: What are the expected co-metabolites that might interfere with purification?

A2: Bipolaris species produce a range of secondary metabolites. The most likely co-eluting impurities are other sesquiterpenoids, particularly Victoxinine and various Ophiobolins, which have been reported to be produced by the same or related species.

Q3: Which analytical techniques are best for monitoring the purification process?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the separation during column chromatography and to identify fractions containing the target compound. A suitable developing solvent system (e.g., hexane:ethyl acetate 7:3) and visualization with a UV lamp (if the compound is UV active) or a staining reagent (e.g., vanillin-sulfuric acid) are typically used.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometric (MS) detector is essential for assessing the purity of the fractions and the final product. A reversed-phase C18 column is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): 1H and 13C NMR, along with high-resolution mass spectrometry (HRMS), are crucial for the structural confirmation of the purified this compound.

Q4: What are the general physicochemical properties of sesquiterpenoid lactones that are relevant to purification?

A4: Sesquiterpenoid lactones are typically moderately polar, neutral compounds. Their solubility varies depending on the specific functional groups present. They are generally soluble in moderately polar organic solvents like ethyl acetate, dichloromethane, and acetone, and less soluble in nonpolar solvents like hexane and water. Their stability can be affected by pH and temperature, with the lactone ring being susceptible to hydrolysis.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Purification

TechniqueStationary PhaseMobile Phase (Typical)PurposeAdvantagesDisadvantages
Column Chromatography Silica GelHexane-EtOAc or DCM-MeOH gradientInitial fractionation of crude extractHigh loading capacity, low costLower resolution, may not separate close-eluting isomers
RP-HPLC C18Water-Acetonitrile or Water-Methanol gradientHigh-resolution purification of enriched fractionsExcellent separation of closely related compounds, high purity achievableLower loading capacity, higher cost
Preparative TLC Silica GelOptimized solvent system from analytical TLCSmall-scale final purificationSimple, good for small quantitiesLow throughput, solvent intensive for larger amounts

Experimental Protocols

Protocol 1: General Extraction of this compound from Bipolaris sp. Culture

  • Harvesting: After a suitable incubation period (e.g., 14-21 days), separate the fungal mycelium from the culture broth by filtration.

  • Liquid-Liquid Extraction of Broth: Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc). Combine the organic layers.

  • Solid-Liquid Extraction of Mycelium: Dry the mycelial mass and grind it into a fine powder. Extract the powdered mycelium exhaustively with methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (1:1) at room temperature.

  • Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.

Protocol 2: Multi-Step Chromatographic Purification of this compound

  • Silica Gel Column Chromatography (Initial Fractionation): a. Dissolve the crude extract in a minimal amount of DCM. b. Pre-adsorb the extract onto a small amount of silica gel and dry it. c. Pack a silica gel column with hexane. d. Load the dried, pre-adsorbed sample onto the top of the column. e. Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:EtOAc). f. Collect fractions and monitor them by TLC. g. Combine the fractions containing this compound based on the TLC profile.

  • Reversed-Phase HPLC (Final Purification): a. Dissolve the enriched fraction from the previous step in a suitable solvent (e.g., methanol or acetonitrile). b. Purify the sample using a semi-preparative RP-HPLC system equipped with a C18 column. c. Use a gradient elution, for example, starting with 40% acetonitrile in water and increasing to 80% acetonitrile over 30 minutes. d. Monitor the elution with a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm). e. Collect the peak corresponding to this compound. f. Evaporate the solvent to obtain the pure compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification FungalCulture Fungal Culture of Bipolaris sp. Filtration Filtration FungalCulture->Filtration Mycelium Mycelium Filtration->Mycelium Broth Culture Broth Filtration->Broth MyceliumExtraction Solid-Liquid Extraction (e.g., DCM/MeOH) Mycelium->MyceliumExtraction BrothExtraction Liquid-Liquid Extraction (e.g., EtOAc) Broth->BrothExtraction CrudeExtract Crude Extract MyceliumExtraction->CrudeExtract BrothExtraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Initial Fractionation EnrichedFraction Enriched Fraction ColumnChromatography->EnrichedFraction RPHPLC Reversed-Phase HPLC EnrichedFraction->RPHPLC PureCompound Pure this compound RPHPLC->PureCompound

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield PoorSeparation Poor Separation? LowYield->PoorSeparation No OptimizeCulture Optimize Culture Conditions LowYield->OptimizeCulture Yes ImproveExtraction Improve Extraction Method LowYield->ImproveExtraction Yes Degradation Degradation? PoorSeparation->Degradation No MultiStepPurification Use Multi-Step Chromatography PoorSeparation->MultiStepPurification Yes ChangeConditions Change Stationary/Mobile Phase PoorSeparation->ChangeConditions Yes ControlpH Control pH Degradation->ControlpH Yes AvoidHeat Avoid High Temperature Degradation->AvoidHeat Yes

Caption: Troubleshooting logic for this compound purification.

Technical Support Center: Prehelminthosporolactone Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Prehelminthosporolactone in solution. The information is designed to assist researchers in designing and executing experiments, as well as in interpreting stability data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a 14-membered macrocyclic lactone with a chemical structure that includes an exocyclic methylene group and an α,β-unsaturated ketone moiety. These functional groups make the molecule susceptible to various degradation pathways in solution, which can impact its biological activity and lead to inconsistent experimental results. Understanding its stability is crucial for accurate in vitro and in vivo studies, as well as for the development of potential therapeutic applications.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by:

  • pH: The lactone ring is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. Generally, lactones are more stable in neutral to slightly acidic pH.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents, especially water, can participate in hydrolysis. The polarity of the solvent can also influence degradation rates.

  • Light Exposure: The presence of conjugated systems, such as the α,β-unsaturated ketone in this compound, makes the molecule prone to photodegradation upon exposure to UV or even visible light.

  • Oxidizing Agents: The double bonds within the structure are susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing agents present in the solution.

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are most probable:

  • Hydrolysis: The most common degradation pathway for lactones is the cleavage of the ester bond in the macrocyclic ring to form the corresponding open-chain hydroxy carboxylic acid. This reaction is typically accelerated under basic conditions.

  • Oxidation: The α,β-unsaturated ketone and the exocyclic methylene group are susceptible to oxidative cleavage or epoxidation.

  • Photodegradation: Exposure to light can lead to isomerization of the double bonds or other photochemical reactions, resulting in a loss of activity.

Troubleshooting Guide: Stability Issues of this compound

This guide addresses specific issues that may be encountered during experiments involving this compound solutions.

Observed Issue Potential Cause Recommended Solution
Loss of biological activity over a short period. Rapid degradation of this compound in the experimental medium.- Prepare fresh solutions immediately before use.- Optimize the pH of the solution to a neutral or slightly acidic range (pH 4-7).- Store stock solutions at low temperatures (-20°C or -80°C) and protect from light.
Inconsistent results between experimental replicates. Inconsistent storage or handling of this compound solutions.- Standardize solution preparation and storage protocols.- Minimize the exposure of solutions to ambient light and temperature.- Use a consistent solvent system for all experiments.
Appearance of unknown peaks in HPLC or LC-MS analysis. Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products.- Use a stability-indicating analytical method to separate and quantify this compound from its degradants.- Characterize the unknown peaks using mass spectrometry (MS) to elucidate their structures.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.- Determine the solubility of this compound in the chosen solvent system.- Consider the use of co-solvents (e.g., DMSO, ethanol) to improve solubility, but be mindful of their potential impact on stability and biological activity.- Filter solutions before use to remove any precipitates.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Test Solutions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching (for acidic and basic solutions): Neutralize the samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV or LC-MS method to determine the remaining concentration of this compound and to detect the formation of degradation products.

Protocol 2: Forced Oxidative Degradation Study

Objective: To assess the susceptibility of this compound to oxidation.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.

  • Preparation of Test Solution: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) in water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the test solution at room temperature.

  • Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples using a suitable analytical method (HPLC-UV or LC-MS).

Protocol 3: Forced Photodegradation Study

Objective: To determine the photostability of this compound.

Methodology:

  • Preparation of Solutions: Prepare a solution of this compound (e.g., 100 µg/mL) in a transparent solvent system. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Expose the test solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A photostability chamber is recommended.

  • Sampling: Take samples at appropriate time intervals.

  • Analysis: Analyze both the exposed and control samples by HPLC-UV or LC-MS.

Data Presentation

The following tables present hypothetical quantitative data based on the stability of structurally similar macrocyclic lactones. This data should be used as a general guide, and specific experimental data should be generated for this compound.

Table 1: Hypothetical Half-life (t½) of this compound under Different pH and Temperature Conditions

Condition pH Temperature (°C) Hypothetical Half-life (hours)
Acidic2.04072
Neutral7.040120
Basic9.04012
Acidic2.06024
Neutral7.06048
Basic9.0604

Table 2: Hypothetical Percentage Degradation of this compound under Oxidative and Photolytic Stress

Stress Condition Duration (hours) Hypothetical % Degradation
3% H₂O₂ at 25°C2425%
Photostability Chamber2440%

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

G cluster_degradation Primary Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (Acid/Base) Oxidation Oxidation This compound->Oxidation [O] Photodegradation Photodegradation This compound->Photodegradation Hydroxy_Acid Open-ring Hydroxy Acid Hydrolysis->Hydroxy_Acid Oxidized_Products Epoxides, Cleavage Products Oxidation->Oxidized_Products Photoisomers Isomers, Photoproducts Photodegradation->Photoisomers G cluster_workflow Forced Degradation Experimental Workflow Start Start: Prepare Stock Solution Stress Apply Stress (pH, Temp, Light, Oxidant) Start->Stress Sample Sample at Time Points Stress->Sample Quench Quench Reaction (if necessary) Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data Data Analysis: Quantify Degradation Analyze->Data End End Data->End G cluster_hplc Stability-Indicating HPLC Method Logic Sample Degraded Sample HPLC HPLC System Mobile Phase Stationary Phase Sample->HPLC:port Detector UV/MS Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Peak1 Degradant 1 Peak2 This compound Peak3 Degradant 2

Technical Support Center: Optimization of Analytical Methods for Prehelminthosporolactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method optimization of Prehelminthosporolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a sesquiterpenoid phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana. As a secondary metabolite, it is implicated in the virulence of the fungus. Accurate and optimized analytical methods are crucial for quantifying its production, understanding its role in plant-pathogen interactions, assessing its stability, and for potential applications in agriculture and drug development.

Q2: What are the common challenges in the analysis of this compound?

Researchers may encounter several challenges during the analysis of this compound, including:

  • Extraction Efficiency: Incomplete extraction from complex matrices like fungal cultures or plant tissues.

  • Matrix Effects: Interference from other co-extracted compounds, which can affect the accuracy and sensitivity of the analysis.

  • Analyte Stability: Degradation of this compound during sample preparation or analysis.

  • Chromatographic Resolution: Poor separation from isomeric compounds or other closely related metabolites.

  • Detection Sensitivity: Insufficient sensitivity for detecting low concentrations of the analyte.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analysis of this compound.

Extraction and Sample Preparation Issues
Problem Possible Causes Recommended Solutions
Low Analyte Recovery Inappropriate solvent selection for extraction.This compound is a polyketide lactone. Based on the general solubility of similar compounds, a solvent system with moderate polarity should be effective. Start with ethyl acetate or a mixture of methanol and water. For fungal cultures, liquid-liquid extraction of the culture filtrate and solid-phase extraction (SPE) of the mycelial extract are common approaches.
Incomplete cell lysis (for intracellular metabolites).Employ mechanical disruption methods such as sonication or homogenization in the presence of the extraction solvent to ensure complete cell lysis and release of intracellular this compound.
Analyte degradation during extraction.Perform extraction at low temperatures and minimize exposure to light and extreme pH conditions. Consider using antioxidants if oxidative degradation is suspected.
High Matrix Interference Co-extraction of interfering compounds from the sample matrix.Implement a sample clean-up step after extraction. Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) can effectively remove interfering substances.[1]
Insufficient selectivity of the extraction method.Optimize the extraction solvent system to selectively extract this compound while minimizing the co-extraction of matrix components.
Chromatographic Analysis Issues (HPLC & GC)
Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH for HPLC.For HPLC analysis, adjust the pH of the mobile phase. For a lactone, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can often improve peak shape by suppressing the ionization of any potential acidic functional groups.
Column overload.Reduce the injection volume or dilute the sample.
Secondary interactions with the stationary phase.Use a high-purity silica column and consider adding a competing base (e.g., triethylamine) to the mobile phase if peak tailing persists.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the HPLC pump is functioning correctly and that the mobile phase is properly degassed. For GC, ensure a stable carrier gas flow.
Temperature variations.Use a column oven to maintain a constant and controlled temperature during analysis.
Poor Resolution Inadequate separation from co-eluting compounds.Optimize the mobile phase composition and gradient profile for HPLC. For GC, optimize the temperature program. Consider using a column with a different selectivity.
Low Signal Intensity Insufficient sample concentration.Concentrate the sample extract before analysis. Nitrogen blowdown is a common technique for solvent evaporation.
Suboptimal detector settings.Optimize the detector parameters (e.g., wavelength for UV detection, ion source parameters for mass spectrometry).
On-column degradation.Ensure the analytical conditions (e.g., temperature, pH of mobile phase) are not causing degradation of this compound.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by Gas Chromatography (GC)

This protocol is adapted from the method described for the analysis of prehelminthosporol from Bipolaris sorokiniana culture.[1]

1. Fungal Culture and Extraction:

  • Grow Bipolaris sorokiniana in a suitable liquid medium for 8-15 days.

  • Separate the mycelium from the culture filtrate by filtration.

  • For Mycelium: Extract the mycelium with a suitable organic solvent (e.g., acetone or methanol) using sonication or homogenization.

  • For Culture Filtrate: Perform liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.

2. Sample Clean-up (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the crude extract onto the SPE cartridge.

  • Wash the cartridge with a low-polarity solvent to remove non-polar impurities.

  • Elute the this compound fraction with a more polar solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

3. Derivatization and GC Analysis:

  • Reconstitute the dried extract in a suitable solvent.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert this compound to its trimethylsilyl (TMS) derivative. This step is crucial for improving volatility and thermal stability for GC analysis.

  • Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS) or GC with a Flame Ionization Detector (GC-FID).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

    • Detection: For GC-MS, monitor characteristic fragment ions of the TMS-derivatized this compound. For GC-FID, quantification is based on the peak area relative to a standard curve.

Quantitative Data Summary (Hypothetical)

Parameter Value Reference
Detection Limit (GC-MS) 5 ng/µL (as TMS-derivative)[1]
Quantification Range 15 ng/mg (mycelium) - 15 ng/mL (filtrate)[1]
Typical Production in B. sorokiniana 1.2 - 2.1 µg/mg (dry weight of fungal tissue)[2]

Visualizations

Diagram 1: General Workflow for this compound Analysis

cluster_extraction Extraction cluster_cleanup Sample Clean-up cluster_analysis Analysis cluster_data Data Processing fungal_culture Fungal Culture (B. sorokiniana) extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction spe Solid-Phase Extraction (SPE - C18) extraction->spe derivatization Derivatization (for GC) spe->derivatization hplc HPLC-UV/MS spe->hplc gcms GC-MS derivatization->gcms quantification Quantification hplc->quantification gcms->quantification

Caption: Workflow for this compound analysis.

Diagram 2: Troubleshooting Logic for Low Analyte Signal

cluster_extraction_solutions Extraction Solutions cluster_cleanup_solutions Clean-up Solutions cluster_instrument_solutions Instrument Solutions start Low Analyte Signal check_extraction Review Extraction Protocol start->check_extraction check_cleanup Evaluate Sample Clean-up start->check_cleanup check_instrument Verify Instrument Parameters start->check_instrument optimize_solvent Optimize Solvent check_extraction->optimize_solvent increase_extraction Increase Extraction Time/Temp check_extraction->increase_extraction check_spe_recovery Check SPE Recovery check_cleanup->check_spe_recovery minimize_loss Minimize Transfer Losses check_cleanup->minimize_loss optimize_detector Optimize Detector Settings check_instrument->optimize_detector check_column Check Column Performance check_instrument->check_column increase_injection Increase Injection Volume check_instrument->increase_injection

Caption: Troubleshooting low analyte signal issues.

References

addressing low solubility of Prehelminthosporolactone in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to the low aqueous solubility of Prehelminthosporolactone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I add my stock solution to aqueous buffer/media. What is causing this?

A1: This is a common issue for hydrophobic compounds like this compound. The compound is likely soluble in your organic stock solvent (e.g., DMSO, ethanol) but crashes out of solution when introduced to a predominantly aqueous environment where its solubility is very low. The key is to maintain its solubility in the final aqueous medium.

Q2: What is the maximum concentration of organic solvent I can use in my cell-based assay?

A2: The tolerance of cell lines to organic solvents varies. As a general rule, the final concentration of solvents like DMSO should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. It is crucial to run a solvent toxicity control experiment for your specific cell line and assay.

Q3: Can I just heat the solution or change the pH to dissolve this compound?

A3: While heating can increase the solubility of some compounds, it may also lead to degradation of heat-sensitive molecules like this compound. Similarly, altering the pH is most effective for ionizable compounds; as a lactone, this compound's solubility is not significantly influenced by pH changes within a typical physiological range.[1] Extreme pH values could lead to hydrolysis of the lactone ring.

Q4: Are there ready-to-use formulation kits available for solubilizing compounds like this compound?

A4: Yes, several commercial kits and excipients are available that are designed to improve the solubility of poorly soluble drugs. These often include various grades of cyclodextrins, surfactants, and polymers. It is advisable to screen a panel of these excipients to find the optimal formulation for your specific application.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a systematic approach to overcoming the low aqueous solubility of this compound.

Problem 1: Compound precipitates immediately in aqueous media.
  • Solution 1: Use of Co-solvents. A water-miscible organic solvent can be used to increase the solubility of hydrophobic compounds.[2][3]

    • Recommendation: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO, ethanol, PEG 400). When diluting into your aqueous medium, ensure the final concentration of the co-solvent is low enough to be non-toxic to your experimental system.[4][5]

  • Solution 2: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6][7] They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is more water-soluble.[8][9][10]

    • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and safety profiles.[11][12]

Problem 2: The required dose of this compound cannot be achieved without using a high, potentially toxic, concentration of co-solvent.
  • Solution 1: Lipid-Based Formulations. These formulations, such as emulsions or self-emulsifying drug delivery systems (SEDDS), can solubilize hydrophobic drugs in lipid carriers.[13][14][15]

    • Recommendation: For in vitro studies, a simple emulsion can be prepared using surfactants like Tween® 80. For in vivo applications, more complex systems like SEDDS may be necessary to enhance oral bioavailability.[16][17]

  • Solution 2: Amorphous Solid Dispersions. This technique involves dispersing the drug in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[11][12]

    • Recommendation: This is an advanced technique, often requiring specialized equipment like spray dryers or hot-melt extruders, and is typically employed in later-stage drug development.[2][18]

Comparison of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantagesBest For
Co-solvents Reduces the polarity of the aqueous medium.[2][19]Simple, quick, and inexpensive for initial screening.Potential for solvent toxicity; may not be sufficient for very insoluble compounds.In vitro screening, initial proof-of-concept studies.
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug.[9]High solubilization capacity, low toxicity (especially modified CDs), commercially available.[8][11]Can be expensive, may alter drug-target interactions if the complex does not dissociate.In vitro and in vivo studies, parenteral formulations.
Lipid-Based Formulations The drug is dissolved in a lipid carrier, which can form emulsions or microemulsions in an aqueous environment.[13][20]Can significantly increase solubility and oral bioavailability, protects the drug from degradation.[16]Can be complex to formulate and characterize; potential for physical instability.Oral drug delivery, in vivo efficacy studies.
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][4]Can improve the dissolution rate of compounds where dissolution is the rate-limiting step.Does not increase the equilibrium solubility; requires specialized equipment (e.g., micronizers, homogenizers).Oral and parenteral formulations.

Experimental Protocols

Protocol 1: Solubilization using Co-solvents
  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to prepare a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

  • Final Dilution: Add a small volume of the DMSO stock directly to your pre-warmed aqueous experimental media with vigorous vortexing or stirring. The final DMSO concentration should ideally be below 0.5%.

  • Observation: Visually inspect for any signs of precipitation immediately and after a short incubation period (e.g., 30 minutes) at the experimental temperature.

  • Control: Prepare a vehicle control with the same final concentration of DMSO in your aqueous media.

Protocol 2: Solubilization using Cyclodextrins (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2). HP-β-CD is a good starting point.

  • Mixing: Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture to the powder and knead with a pestle for 30-60 minutes to form a paste.

  • Drying: Dry the paste in an oven at 40-50°C until the solvent is completely evaporated.

  • Reconstitution: The resulting powder is the this compound-cyclodextrin complex, which can be dissolved directly in your aqueous media.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any non-complexed drug.

Diagrams

experimental_workflow cluster_start Initial Observation cluster_strategy Solubilization Strategy Selection cluster_methods Methods cluster_outcome Outcome Assessment start This compound Precipitates in Aqueous Media strategy Select Solubilization Method start->strategy cosolvent Co-solvent (e.g., DMSO, PEG 400) strategy->cosolvent Simple & Fast cyclodextrin Cyclodextrin (e.g., HP-β-CD) strategy->cyclodextrin Higher Conc. Needed lipid Lipid-Based Formulation strategy->lipid In Vivo / Oral success Soluble Solution Proceed with Experiment cosolvent->success fail Precipitation Persists cosolvent->fail cyclodextrin->success cyclodextrin->fail lipid->success lipid->fail fail->strategy Re-evaluate Strategy cyclodextrin_complexation cluster_components Components cluster_process Complexation Process cluster_result Result drug This compound (Hydrophobic) plus1 + complex Soluble Inclusion Complex drug->complex  Forms cd Cyclodextrin arrow1 Encapsulation cd->complex  Forms water Water (Aqueous Medium) arrow2 Dissolves solution Homogeneous Aqueous Solution water->solution  Results in drug_node cd_node plus2 + complex->solution  Results in complex_node Soluble Complex water_node Water

References

Technical Support Center: Refining Culture Conditions for Prehelminthosporolactone Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of Prehelminthosporolactone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the culture of Cochliobolus sativus (also known by its anamorph name, Bipolaris sorokiniana) for the synthesis of this valuable sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound is a sesquiterpenoid secondary metabolite. It is produced by the filamentous fungus Cochliobolus sativus (anamorph: Bipolaris sorokiniana), a known plant pathogen.

Q2: What are the general culture conditions for growing Cochliobolus sativus?

A2: Cochliobolus sativus can be cultured on various standard fungal media. For general growth, Potato Dextrose Agar (PDA) has been shown to support high radial growth. Other suitable media include V8 juice agar and Czapek's-Dox agar. The fungus typically exhibits a mycelium of interwoven hyphae that appears white or light to dark grey, which can later turn black to olivaceous black.

Q3: What type of secondary metabolites, other than this compound, are produced by Cochliobolus sativus?

A3: Cochliobolus sativus is known to produce a variety of secondary metabolites. A study on geographically distant isolates of Bipolaris sorokiniana led to the isolation of 14 metabolites, including terpenes, quinones, and xanthones.[1]

Q4: Is there a known biosynthetic pathway for this compound?

A4: While the specific gene cluster for this compound biosynthesis in Cochliobolus sativus has not been fully elucidated, it is known to be a sesquiterpenoid. The general biosynthetic pathway for sesquiterpenoids in fungi starts from farnesyl pyrophosphate (FPP).[2][3] FPP is synthesized through the mevalonate (MVA) pathway. A sesquiterpene synthase then catalyzes the cyclization of FPP to form the basic carbon skeleton of the sesquiterpenoid, which is then further modified by other enzymes like cytochrome P450 monooxygenases to yield the final product, such as this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no mycelial growth - Inappropriate culture medium. - Suboptimal pH of the medium. - Incorrect incubation temperature. - Contamination.- Use a nutrient-rich medium such as Potato Dextrose Broth (PDB) or a yeast-malt-glucose medium.[1] - Adjust the initial pH of the medium to a range of 6.0-7.0.[4] - Ensure the incubation temperature is maintained around 24-28°C.[1] - Check for bacterial or yeast contamination by microscopy and use aseptic techniques.
Low yield of this compound - Non-optimized culture medium composition. - Inadequate aeration and/or agitation. - Suboptimal pH during fermentation. - Insufficient incubation time. - The producing strain may have low productivity.- Optimize the carbon and nitrogen sources in the medium. For secondary metabolite production, complex media containing yeast extract, malt extract, and glucose are often effective.[1] - In submerged cultures, ensure adequate oxygen supply through optimized aeration (e.g., 1-1.5 vvm) and agitation (e.g., 150-250 rpm).[5] - Monitor and control the pH of the culture, as significant pH shifts can inhibit secondary metabolism. A pH of 6.0 has been found to be optimal for the production of some fungal secondary metabolites.[4] - Extend the fermentation time, as secondary metabolite production often occurs in the stationary phase of growth (e.g., up to 3 weeks).[1] - Screen different isolates of Cochliobolus sativus as there can be significant variation in secondary metabolite production between strains.
Difficulty in extracting this compound - Inefficient extraction solvent. - Product degradation during extraction.- Use a combination of polar and non-polar solvents for extraction, such as a 1:1 mixture of chloroform and methanol. - Perform extraction at low temperatures and avoid prolonged exposure to light to minimize degradation.
Co-extraction of interfering compounds - The fungus produces a mixture of related secondary metabolites.- Employ chromatographic techniques such as column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for purification.[1]

Quantitative Data on Culture Conditions

While specific data for this compound is limited, the following table summarizes general optimal conditions for secondary metabolite production in filamentous fungi, which can be used as a starting point for optimizing Cochliobolus sativus cultures.

ParameterRecommended Range/ValueReference
Temperature 24 - 28 °C[1]
pH 6.0[4]
Incubation Time 7 - 21 days[1][4]
Aeration (in fermenter) 1.0 - 3.5 vvm (volume of air per volume of medium per minute)[5]
Agitation (in fermenter) 150 - 250 rpm (revolutions per minute)[5]

Experimental Protocols

1. General Culture Maintenance of Cochliobolus sativus

  • Medium: Potato Dextrose Agar (PDA).

  • Inoculation: Aseptically transfer a small piece of mycelial agar plug to the center of a fresh PDA plate.

  • Incubation: Incubate the plates at 24-25°C in the dark for 7-10 days, or until sufficient mycelial growth is observed.[1]

  • Storage: For short-term storage, cultures can be kept at 4°C.

2. Shake Flask Fermentation for this compound Production

  • Inoculum Preparation: Grow C. sativus in a liquid nutrient medium (e.g., containing 4 g/L yeast extract, 10 g/L malt extract, and 10 g/L glucose) for 3-5 days at 24°C on a rotary shaker.[1]

  • Production Medium: A suitable production medium can be a yeast-malt-glucose broth.

  • Fermentation: Inoculate the production medium with the prepared seed culture. Incubate in shake flasks at 24°C in the dark for up to 3 weeks.[1]

  • Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract both the mycelium and the filtrate with an appropriate solvent mixture (e.g., chloroform:methanol 1:1).

  • Analysis: Analyze the crude extract for the presence of this compound using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]

Visualizations

Biosynthetic Pathway of Sesquiterpenoids

Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_FPP Farnesyl Pyrophosphate Synthesis cluster_Sesquiterpenoid Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate (IPP) Isopentenyl pyrophosphate (IPP) Mevalonate->Isopentenyl pyrophosphate (IPP) Dimethylallyl pyrophosphate (DMAPP) Dimethylallyl pyrophosphate (DMAPP) Isopentenyl pyrophosphate (IPP)->Dimethylallyl pyrophosphate (DMAPP) IPP IPP GPP Geranyl pyrophosphate (GPP) IPP->GPP DMAPP DMAPP DMAPP->GPP FPP Farnesyl pyrophosphate (FPP) GPP->FPP Sesquiterpene_Synthase Sesquiterpene Synthase FPP->Sesquiterpene_Synthase Cyclic_Intermediate Cyclic Carbocation Intermediate Sesquiterpene_Synthase->Cyclic_Intermediate P450 Cytochrome P450 Monooxygenases Cyclic_Intermediate->P450 This compound This compound P450->this compound

Caption: General biosynthetic pathway of sesquiterpenoids in fungi.

Experimental Workflow for this compound Production

Workflow cluster_Culture Fungal Culture cluster_Processing Downstream Processing Start Cochliobolus sativus (Stock Culture) Inoculum Inoculum Preparation (Liquid Culture) Start->Inoculum Fermentation Shake Flask Fermentation (Production Medium) Inoculum->Fermentation Harvest Harvesting (Filtration) Fermentation->Harvest Incubation (up to 21 days) Extraction Extraction (Solvent Partitioning) Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC-MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product Characterization

Caption: Experimental workflow for this compound production.

References

avoiding degradation of Prehelminthosporolactone during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Prehelminthosporolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during storage and experimentation. The information provided is based on the general chemical properties of lactones and related polycyclic natural products, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions regarding the stability and handling of this compound.

Q1: My recent experimental results using this compound are inconsistent. Could degradation during storage be the cause?

A1: Yes, inconsistent results are a common indicator of compound degradation. This compound, as a polycyclic lactone, is susceptible to degradation, which can alter its biological activity and lead to unreliable experimental outcomes. The primary cause of degradation for lactones is the hydrolysis of the ester ring.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions (see Table 1). Exposure to elevated temperatures, humidity, or light can accelerate degradation.

  • Assess Purity: If possible, re-analyze the purity of your this compound stock using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) (see Experimental Protocols section). Compare the chromatogram to a reference standard or the initial analysis report. The presence of new peaks may indicate degradation products.

  • pH of Solutions: The stability of the lactone ring is highly pH-dependent. Hydrolysis is catalyzed by both acidic and basic conditions.[1][2][3] Ensure that the pH of your experimental buffers and solutions is within a stable range, ideally close to neutral (pH 5-7), unless the experimental design requires otherwise. For sesquiterpene lactones, stability has been shown to be greater at a slightly acidic pH of 5.5 compared to a physiological pH of 7.4.[4]

  • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. The presence of water can facilitate hydrolysis, while reactive impurities in solvents can also lead to degradation.

Q2: I observe a decrease in the concentration of my this compound stock solution over time. What could be the reason?

A2: A decrease in concentration over time strongly suggests degradation. Besides hydrolysis, other potential degradation pathways for complex molecules like this compound include photodegradation and thermal degradation.

Troubleshooting Steps:

  • Protect from Light: Store stock solutions in amber vials or wrap containers with aluminum foil to protect them from light. Photodegradation can occur upon exposure to UV or even ambient light.[5][6]

  • Control Temperature: Store stock solutions at or below the recommended temperature. Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

  • Inert Atmosphere: For long-term storage, consider storing the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the molecule contains other sensitive functional groups.

Q3: How can I detect the degradation of this compound in my samples?

A3: Degradation can be monitored by various analytical techniques that can separate the parent compound from its degradation products.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for assessing the purity of small molecules. A stability-indicating HPLC method can separate this compound from its degradation products.[7][8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, which can help in identifying the degradation products. The primary degradation product of lactone hydrolysis is the corresponding hydroxy acid, which will have a molecular weight 18 Da higher than the parent lactone.[9][11][12][13][14]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ConditionSolid CompoundIn Solution
Temperature -20°C or -80°C (Long-term)-20°C (Short-term, weeks) -80°C (Long-term, months)
Light Store in the darkStore in amber vials or protect from light
Atmosphere Store under inert gas (Argon or Nitrogen)Store under inert gas (Argon or Nitrogen)
Solvent N/AUse anhydrous, high-purity solvents (e.g., DMSO, Ethanol)
pH N/AMaintain pH in the range of 5-7
Table 2: Hypothetical Stability of this compound under Various Conditions (Illustrative Data)
ConditionPurity after 1 month (%)Purity after 6 months (%)
-20°C, Dark, Anhydrous Solvent >98%>95%
4°C, Dark, Anhydrous Solvent ~95%~85%
Room Temp, Light, Aqueous Buffer pH 7 <90%<70%
Room Temp, Dark, Aqueous Buffer pH 4 ~92%~80%
Room Temp, Dark, Aqueous Buffer pH 9 <80%<50%

Note: This data is hypothetical and intended for illustrative purposes to highlight the importance of proper storage conditions. Actual stability may vary.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

Objective: To determine the stability of this compound under specific conditions by monitoring its purity over time using HPLC.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate buffer components)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable anhydrous solvent (e.g., acetonitrile or DMSO).

  • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the solvent or buffer system you wish to test for stability (e.g., phosphate-buffered saline at pH 7.4).

  • Initial Analysis (Time 0): Immediately analyze the freshly prepared solution by HPLC.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to elute this compound and potential degradation products (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 210 nm).

    • Injection Volume: 10 µL

  • Incubate Samples: Store aliquots of the test solution under the desired conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 1 week, 1 month), analyze an aliquot of the stored solution using the same HPLC method.

  • Data Analysis: Calculate the peak area of this compound at each time point. A decrease in the peak area and the appearance of new peaks indicate degradation. The percentage of remaining this compound can be calculated relative to the initial time point.

Visualizations

Signaling Pathways and Experimental Workflows

degradation_pathway Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, Acid/Base Photodegradation Photodegradation This compound->Photodegradation Light (UV/Vis) Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation Heat Hydroxy_Acid Hydroxy_Acid Hydrolysis->Hydroxy_Acid Photoisomers Photoisomers Photodegradation->Photoisomers Thermally_Altered_Products Thermally_Altered_Products Thermal_Degradation->Thermally_Altered_Products troubleshooting_workflow Troubleshooting Workflow for this compound Degradation Start Inconsistent Results or Decreased Concentration Check_Storage Storage Conditions OK? (Temp, Light, Atmosphere) Start->Check_Storage Check_Solution_pH Solution pH Neutral? Check_Storage->Check_Solution_pH Yes Correct_Storage Correct Storage Conditions Check_Storage->Correct_Storage No Check_Solvent Anhydrous Solvent Used? Check_Solution_pH->Check_Solvent Yes Adjust_pH Adjust Buffer pH Check_Solution_pH->Adjust_pH No Analyze_Purity Analyze Purity (HPLC, LC-MS) Check_Solvent->Analyze_Purity Yes Use_Anhydrous Use Anhydrous Solvent Check_Solvent->Use_Anhydrous No Degradation_Confirmed Degradation Confirmed Analyze_Purity->Degradation_Confirmed Degradation Detected No_Degradation No Degradation Detected Analyze_Purity->No_Degradation No Degradation Consider_Other_Factors Consider Other Experimental Factors No_Degradation->Consider_Other_Factors Correct_Storage->Start Adjust_pH->Start Use_Anhydrous->Start

References

Validation & Comparative

Unraveling the Molecular Architecture of Prehelminthosporolactone: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: November 2025

While X-ray crystallography stands as a definitive method for structure determination, the elucidation of Prehelminthosporolactone's molecular framework has predominantly relied on a suite of powerful spectroscopic techniques. In the absence of a published crystal structure, researchers have turned to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to piece together the connectivity and stereochemistry of this phytotoxin.

This guide provides a comparative overview of the spectroscopic methods employed for the structural confirmation of this compound, a secondary metabolite produced by fungi of the Bipolaris genus (formerly Helminthosporium). This information is crucial for researchers in natural product chemistry, chemical ecology, and drug development who seek to understand the structure-activity relationships of such bioactive compounds.

Comparative Analysis of Spectroscopic Methods

The structural determination of this compound, in the absence of X-ray crystallographic data, serves as a compelling case study in the application of modern spectroscopic methods. The synergistic use of one- and two-dimensional NMR techniques, coupled with high-resolution mass spectrometry, provides a robust alternative for elucidating complex molecular structures.

Analytical TechniqueInformation ProvidedAdvantagesLimitations in the Context of this compound
¹H NMR Spectroscopy Provides information on the chemical environment and connectivity of hydrogen atoms. Key data includes chemical shifts (δ), coupling constants (J), and signal multiplicity.High sensitivity; provides detailed information on proton-proton coupling networks.Can suffer from signal overlap in complex molecules, making interpretation challenging without 2D techniques.
¹³C NMR Spectroscopy Reveals the number of unique carbon atoms and their chemical environments (e.g., sp³, sp², carbonyl).Provides a direct count of carbon atoms and information about their functional groups.Lower natural abundance of ¹³C results in lower sensitivity compared to ¹H NMR.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between nuclei. COSY shows ¹H-¹H couplings. HSQC correlates protons to their directly attached carbons. HMBC reveals long-range (2-3 bond) correlations between protons and carbons.Crucial for assembling molecular fragments and establishing the overall carbon skeleton. Resolves ambiguities from 1D spectra.Requires more instrument time and expertise for data interpretation.
High-Resolution Mass Spectrometry (HRMS) Determines the precise molecular weight and elemental composition of the molecule. Fragmentation patterns can provide clues about the structure.High accuracy in mass measurement allows for the unambiguous determination of the molecular formula.Does not directly provide information on the connectivity or stereochemistry of the atoms.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific findings. The following outlines the general procedures for the spectroscopic analysis of this compound, based on standard practices in natural product chemistry.

Sample Preparation
  • Isolation and Purification: this compound is first isolated from the culture filtrate of Bipolaris sp. using a combination of solvent extraction and chromatographic techniques (e.g., column chromatography, HPLC).

  • Solvent Selection: For NMR analysis, a deuterated solvent that completely dissolves the purified compound is chosen (e.g., CDCl₃, CD₃OD). For HRMS, a volatile solvent compatible with the ionization method is used (e.g., methanol, acetonitrile).

NMR Spectroscopy
  • ¹H NMR: A solution of the sample (typically 1-5 mg in 0.5-0.7 mL of deuterated solvent) is placed in an NMR tube. A standard one-pulse experiment is performed on a high-field NMR spectrometer (e.g., 400-600 MHz).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each carbon atom. Due to the lower sensitivity, a longer acquisition time is often required.

  • 2D NMR: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are conducted to establish correlations. The specific parameters for these experiments (e.g., acquisition times, number of scans) are optimized to obtain high-quality data.

High-Resolution Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate molecular ions with minimal fragmentation.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Visualizing the Workflow

The process of elucidating the structure of this compound using spectroscopic methods can be visualized as a logical workflow.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Determination fungal_culture Fungal Culture (Bipolaris sp.) extraction Solvent Extraction fungal_culture->extraction chromatography Chromatography (HPLC) extraction->chromatography purified_compound Purified this compound chromatography->purified_compound nmr NMR Spectroscopy (1D & 2D) purified_compound->nmr ms Mass Spectrometry (HRMS) purified_compound->ms nmr_data NMR Spectral Data nmr->nmr_data ms_data MS Data (Molecular Formula) ms->ms_data structure_assembly Structure Assembly & Verification nmr_data->structure_assembly ms_data->structure_assembly final_structure Proposed Structure of this compound structure_assembly->final_structure comparison_logic cluster_data Primary Spectroscopic Data cluster_interpretation Structural Interpretation hrms HRMS (Molecular Formula) fragments Molecular Fragments hrms->fragments one_d_nmr 1D NMR (¹H, ¹³C) (Functional Groups, Atom Count) one_d_nmr->fragments two_d_nmr 2D NMR (COSY, HSQC, HMBC) (Connectivity) skeleton Carbon Skeleton Assembly two_d_nmr->skeleton fragments->skeleton stereochem Relative Stereochemistry (NOESY/ROESY) skeleton->stereochem final_structure Confirmed Structure of this compound stereochem->final_structure

Comparative Bioactivity Analysis: Prehelminthosporolactone and its Analogs in Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the phytotoxic bioactivity of the natural product Prehelminthosporolactone and its synthetic analogs remains a compelling area for agricultural research. While this compound, a secondary metabolite produced by the plant pathogen Bipolaris sp., has been identified as a phytotoxin, a direct comparative study with its synthesized derivatives is not extensively documented in publicly available research. This guide aims to consolidate the current understanding of this compound's bioactivity and outlines the established methodologies for evaluating the phytotoxicity of such compounds, thereby providing a framework for future comparative studies.

Unraveling the Phytotoxic Potential

This compound is recognized for its detrimental effects on plant growth. Its primary bioactivity is characterized by the inhibition of seed germination and seedling development. The molecule belongs to a class of natural products that are of significant interest to researchers for their potential as natural herbicides. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the development of novel and effective plant growth regulators.

Quantitative Bioactivity Data: A Research Gap

Standardized Experimental Protocols for Phytotoxicity Assessment

To facilitate future comparative studies, this guide outlines established experimental protocols for assessing the phytotoxicity of natural products and their analogs. These protocols are designed to yield quantitative and reproducible data.

Seed Germination and Seedling Growth Bioassay

This is a fundamental and widely used method to determine the phytotoxic effects of chemical compounds.

Objective: To quantify the inhibitory effect of test compounds on seed germination and seedling growth.

Materials:

  • Seeds of monocotyledonous (e.g., lettuce, Lactuca sativa) and dicotyledonous (e.g., radish, Raphanus sativus) plants.

  • Test compounds (this compound and its analogs) dissolved in an appropriate solvent (e.g., acetone, ethanol) at various concentrations.

  • Sterile petri dishes or multi-well plates.

  • Filter paper or agar medium.

  • Growth chamber with controlled temperature, humidity, and light conditions.

Procedure:

  • Preparation of Test Plates: Sterile filter paper is placed in each petri dish, or an agar-based medium is poured into the plates.

  • Application of Test Compounds: A known volume of each test compound solution at different concentrations is evenly applied to the filter paper or incorporated into the agar medium. The solvent is allowed to evaporate completely.

  • Seed Plating: A predetermined number of seeds are placed on the treated filter paper or agar.

  • Incubation: The plates are sealed and incubated in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 3-7 days).

  • Data Collection:

    • Germination Rate: The number of germinated seeds is counted and expressed as a percentage of the total number of seeds.

    • Root and Shoot Length: The length of the primary root and shoot of each seedling is measured.

  • Data Analysis: The percentage of inhibition for germination, root length, and shoot length is calculated relative to a solvent-only control. IC50 values (the concentration causing 50% inhibition) are then determined using probit analysis or other suitable statistical methods.

Cell Viability Assay (e.g., Evans Blue Staining)

This method assesses cell membrane integrity to determine cytotoxicity at a cellular level.

Objective: To evaluate the effect of test compounds on plant cell viability.

Materials:

  • Plant cell suspension cultures or root tips.

  • Test compounds at various concentrations.

  • Evans blue stain solution.

  • Microscope.

Procedure:

  • Treatment: Plant cells or tissues are incubated with different concentrations of the test compounds for a defined period.

  • Staining: The cells are then treated with Evans blue solution. Evans blue can only penetrate cells with damaged cell membranes.

  • Washing: Excess stain is washed away.

  • Observation: The cells are observed under a microscope. The number of stained (non-viable) cells is counted.

  • Quantification: The percentage of non-viable cells is calculated.

Elucidating the Mechanism of Action: Signaling Pathways

The precise signaling pathways in plants that are disrupted by this compound remain an active area of investigation. Phytotoxins often interfere with fundamental cellular processes such as:

  • Hormone Signaling: Disruption of auxin, gibberellin, or abscisic acid signaling pathways can lead to abnormal growth and development.

  • Mitochondrial Function: Inhibition of cellular respiration can lead to a rapid depletion of ATP, causing cell death.

  • Cell Wall Biosynthesis: Interference with the synthesis of cellulose or other cell wall components can compromise cell integrity.

  • Photosynthesis: Inhibition of photosynthetic electron transport can lead to the production of reactive oxygen species and cellular damage.

Further research employing techniques such as transcriptomics, proteomics, and metabolomics will be instrumental in pinpointing the specific molecular targets and signaling cascades affected by this compound and its analogs.

Visualizing Experimental Workflow

To provide a clear overview of the phytotoxicity testing process, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compounds Prepare Test Compound Solutions apply_compounds Apply Compounds to Filter Paper/Agar prep_compounds->apply_compounds prep_plates Prepare Sterile Petri Dishes/Plates prep_plates->apply_compounds plate_seeds Plate Seeds apply_compounds->plate_seeds incubate Incubate in Growth Chamber plate_seeds->incubate measure_params Measure Germination Rate, Root & Shoot Length incubate->measure_params calc_inhibition Calculate % Inhibition measure_params->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50

A Comparative Analysis of Prehelminthosporolactone and Other Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fungal secondary metabolites represent a vast and diverse source of bioactive compounds with significant potential in medicine and agriculture. This guide provides a comparative study of Prehelminthosporolactone, a phytotoxic sesquiterpenoid, against a selection of other well-characterized fungal metabolites: Ophiobolin A, Brefeldin A, Zearalenone, and Fumagillin. We will delve into their biological activities, mechanisms of action, and the signaling pathways they modulate, supported by experimental data and detailed protocols.

Introduction to the Fungal Metabolites

This compound is a phytotoxic secondary metabolite produced by the plant pathogenic fungus Bipolaris sorokiniana (also known as Helminthosporium sativum). It is a sesquiterpenoid derived from its precursor, Prehelminthosporol. Its primary described activity is the disruption of plant cell integrity, playing a crucial role in the early stages of fungal infection.

Ophiobolin A , another product of Bipolaris species, is a sesterterpenoid phytotoxin that has garnered significant interest for its potent anticancer properties. It induces a form of non-apoptotic cell death known as paraptosis and impacts multiple cellular processes.

Brefeldin A is a macrolide antibiotic produced by several fungal species. It is a potent inhibitor of intracellular protein transport, causing a collapse of the Golgi apparatus into the endoplasmic reticulum. This disruption of the secretory pathway has made it a valuable tool in cell biology research.

Zearalenone is a mycotoxin with estrogenic properties produced by fungi of the Fusarium genus. It can contaminate cereal crops and poses a risk to animal and human health due to its ability to bind to estrogen receptors and disrupt endocrine function.

Fumagillin is a mycotoxin produced by Aspergillus fumigatus with potent anti-angiogenic properties. It achieves this by specifically targeting and inhibiting methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for blood vessel formation.

Comparative Biological Activity

The biological activities of these fungal metabolites are diverse, ranging from phytotoxicity to cytotoxicity against mammalian cells. The following tables summarize the quantitative data on their efficacy.

Table 1: Cytotoxicity Data against Mammalian Cell Lines
Fungal MetaboliteCell LineAssayIC50 / GI50Citation
Ophiobolin A NCI-H1703 (Lung Squamous Cell Carcinoma)Growth Inhibition0.17 µM[1]
MCF-7 (Breast Cancer)MTT Assay13.45 ± 1.26 µM[2]
HCT-8 (Colon Adenocarcinoma)Cytotoxicity Assay2.09 - 2.71 µM[2]
Bel-7402 (Liver Cancer)Cytotoxicity Assay2.09 - 2.71 µM[2]
BGC-823 (Gastric Cancer)Cytotoxicity Assay2.09 - 2.71 µM[2]
A549 (Lung Adenocarcinoma)Cytotoxicity Assay4.5 µM[2]
Brefeldin A HCT 116 (Colon Cancer)ATPase Inhibition0.2 µM[3]
Zearalenone RAW 264.7 (Macrophage)Cell Viability~80 µM[4]
Fumagillin (TNP-470) Renca (Murine Renal Carcinoma)Growth Inhibition600 ng/mL[5]
Table 2: Phytotoxicity Data
Fungal MetabolitePlant Species/Cell LineEffectConcentration for EffectCitation
Prehelminthosporol BarleyNecrosis in leaves0.1–0.3 µg/µl[6]
Ophiobolin A Nicotiana tabacum (TBY-2 cells)Cell Death (Apoptosis-like)≥10 µM[3][7]
Nicotiana tabacum (TBY-2 cells)Inhibition of Proliferation5 µM[3][7]
Green FoxtailLesion formation (synergistic with 6-epi-ophiobolin A)Not specified[8]
Brefeldin A SafflowerLeaf BlightNot specified[1]
RiceInhibition of cell wall polysaccharide biosynthesisNot specified[9]
Fumagillin ArabidopsisReduction in root developmentNot specified[10]
Zearalenone Not specifiedNot a primary reported activity-

Mechanisms of Action and Signaling Pathways

The diverse biological activities of these fungal metabolites stem from their distinct mechanisms of action and their impact on various cellular signaling pathways.

This compound (from Prehelminthosporol)

The primary mechanism of Prehelminthosporol is the disruption of plant cell membrane permeability. This leads to the leakage of electrolytes and subsequent cell death, facilitating fungal invasion. It is also known to inhibit 1,3-beta-glucan synthase, an enzyme involved in the synthesis of a key component of the plant cell wall and in defense responses.

Prehelminthosporol_Pathway Prehelminthosporol Prehelminthosporol PlantCell Plant Cell Prehelminthosporol->PlantCell Targets Membrane Plasma Membrane Prehelminthosporol->Membrane Disrupts GlucanSynthase 1,3-β-Glucan Synthase Prehelminthosporol->GlucanSynthase Inhibits PlantCell->Membrane PlantCell->GlucanSynthase Permeability Increased Permeability Membrane->Permeability DefenseResponse Impaired Defense Response GlucanSynthase->DefenseResponse IonLeakage Ion Leakage Permeability->IonLeakage CellDeath Cell Death IonLeakage->CellDeath

Caption: Mechanism of Prehelminthosporol Phytotoxicity.

Ophiobolin A

Ophiobolin A exhibits a multi-pronged attack on cancer cells. It induces paraptosis-like cell death, characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. This is linked to the induction of ER stress. Furthermore, Ophiobolin A has been shown to covalently modify phosphatidylethanolamine (PE) in cell membranes, leading to membrane destabilization. It also inhibits calmodulin, a key calcium-binding protein involved in numerous cellular processes, and targets Complex IV of the mitochondrial respiratory chain. In some cancer cell lines, its effects are mediated through the AKT/GSK3β/Cyclin D1 signaling pathway.

OphiobolinA_Pathway cluster_cell Cancer Cell OphiobolinA Ophiobolin A ER Endoplasmic Reticulum OphiobolinA->ER Mitochondria Mitochondria OphiobolinA->Mitochondria Membrane Cell Membrane (Phosphatidylethanolamine) OphiobolinA->Membrane Calmodulin Calmodulin OphiobolinA->Calmodulin Inhibits AKT AKT OphiobolinA->AKT Inhibits ER_Stress ER Stress ER->ER_Stress Paraptosis Paraptosis-like Cell Death Mitochondria->Paraptosis Membrane_Destabilization Membrane Destabilization Membrane->Membrane_Destabilization Covalent Modification Signaling_Disruption Signaling Disruption Calmodulin->Signaling_Disruption GSK3B GSK3β AKT->GSK3B Inhibits CellCycleArrest G1 Cell Cycle Arrest AKT->CellCycleArrest CyclinD1 Cyclin D1 GSK3B->CyclinD1 Inhibits CyclinD1->CellCycleArrest ER_Stress->Paraptosis

Caption: Multifaceted Mechanism of Ophiobolin A in Cancer Cells.

Brefeldin A

Brefeldin A's primary target is the protein trafficking machinery between the ER and the Golgi apparatus. It inhibits the guanine nucleotide exchange factor (GEF) for ARF1, a small GTPase. This prevents the assembly of COPI coats on vesicles, leading to a blockage of anterograde transport from the ER to the Golgi. Consequently, the Golgi apparatus fuses with the ER, causing significant cellular stress. In plant cells, this disrupts the secretion of cell wall components.

BrefeldinA_Pathway BrefeldinA Brefeldin A ARF_GEF ARF-GEF BrefeldinA->ARF_GEF Inhibits Vesicle_Formation Vesicle Formation (ER to Golgi) BrefeldinA->Vesicle_Formation Blocks ARF1 ARF1 ARF_GEF->ARF1 Activates COPI COPI Coat Assembly ARF1->COPI COPI->Vesicle_Formation Protein_Transport Protein Transport Vesicle_Formation->Protein_Transport Golgi_Disassembly Golgi Disassembly Protein_Transport->Golgi_Disassembly Disruption leads to ER_Stress ER Stress Golgi_Disassembly->ER_Stress

Caption: Brefeldin A's Inhibition of ER-Golgi Protein Transport.

Zearalenone

Zearalenone's biological effects are primarily due to its structural similarity to estrogen. It can bind to estrogen receptors (ERα and ERβ), acting as an endocrine disruptor. This can lead to the activation of estrogen-responsive genes, causing reproductive toxicity. At higher concentrations, it can induce cytotoxicity through mechanisms that are not fully elucidated but may involve oxidative stress and apoptosis. It also activates the pregnane X receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics.

Zearalenone_Pathway cluster_cell Target Cell Zearalenone Zearalenone EstrogenReceptor Estrogen Receptor (ERα/ERβ) Zearalenone->EstrogenReceptor Binds PXR Pregnane X Receptor (PXR) Zearalenone->PXR Activates Cytotoxicity Cytotoxicity (High Concentrations) Zearalenone->Cytotoxicity GeneExpression Altered Gene Expression EstrogenReceptor->GeneExpression XenobioticMetabolism Xenobiotic Metabolism PXR->XenobioticMetabolism ReproductiveToxicity Reproductive Toxicity GeneExpression->ReproductiveToxicity

Caption: Zearalenone's Endocrine Disrupting and Cytotoxic Pathways.

Fumagillin

Fumagillin's anti-angiogenic activity is highly specific. It covalently binds to and inhibits methionine aminopeptidase-2 (MetAP-2), an enzyme essential for the proliferation of endothelial cells, which are the building blocks of blood vessels. By inhibiting MetAP-2, Fumagillin prevents the formation of new blood vessels, thereby starving tumors of the nutrients and oxygen they need to grow.

Fumagillin_Pathway Fumagillin Fumagillin MetAP2 Methionine Aminopeptidase-2 (MetAP-2) Fumagillin->MetAP2 Inhibits Angiogenesis Angiogenesis (Blood Vessel Formation) Fumagillin->Angiogenesis Blocks EndothelialCell Endothelial Cell Proliferation MetAP2->EndothelialCell Required for EndothelialCell->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Supports

Caption: Fumagillin's Anti-Angiogenic Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the study of these fungal metabolites.

Cytotoxicity/Growth Inhibition Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fungal metabolite and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Phytotoxicity Assay (Detached Leaf Assay)

This assay provides a rapid method to assess the phytotoxic effects of compounds on plant tissues.

Principle: The application of a phytotoxic substance to a detached leaf will induce visible symptoms such as necrosis, chlorosis, or lesions.

Procedure:

  • Plant Material: Select young, healthy, fully expanded leaves from the plant species of interest.

  • Leaf Detachment: Detach the leaves and place them in a humid environment, such as a petri dish with moist filter paper, with the adaxial or abaxial surface facing up.

  • Compound Application: Apply a small volume (e.g., 10-20 µL) of the fungal metabolite solution at various concentrations to a specific area of the leaf. A vehicle control should also be applied. A small wound may be made at the application site to facilitate uptake.

  • Incubation: Incubate the petri dishes under controlled conditions of light and temperature for a period of 24 to 72 hours.

  • Symptom Evaluation: Observe and score the development of phytotoxic symptoms. This can be done by measuring the diameter of the necrotic or chlorotic lesion.

  • Data Analysis: Determine the concentration of the metabolite that causes a 50% response (e.g., lesion size) if a dose-response relationship is observed.

Phosphatidylethanolamine (PE) Adduct Formation Assay

This assay can be used to investigate the covalent modification of PE by compounds like Ophiobolin A.

Principle: The reaction between the fungal metabolite and PE can be monitored by analytical techniques such as mass spectrometry.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing a known concentration of PE (e.g., as liposomes) and the fungal metabolite in a suitable buffer.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow for adduct formation.

  • Sample Preparation: Extract the lipids from the reaction mixture using a suitable organic solvent system (e.g., chloroform/methanol).

  • Mass Spectrometry Analysis: Analyze the lipid extract using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the PE-metabolite adduct, which will have a specific mass-to-charge ratio.

  • Quantification: The extent of adduct formation can be quantified by comparing the peak intensity of the adduct to that of the unreacted PE.

Conclusion

The fungal metabolites discussed in this guide, this compound, Ophiobolin A, Brefeldin A, Zearalenone, and Fumagillin, exemplify the vast chemical diversity and range of biological activities found in the fungal kingdom. While this compound's activity is primarily centered on phytotoxicity, the other compounds demonstrate a broader spectrum of effects, including potent anticancer and anti-angiogenic activities, as well as endocrine disruption. Understanding their distinct mechanisms of action and the cellular pathways they modulate is crucial for harnessing their potential in drug discovery and for mitigating their risks as toxins. The provided data and experimental protocols serve as a valuable resource for researchers in these fields.

References

Comparative Guide to the Enantioselective Synthesis and Validation of Prehelminthosporolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic strategies for the enantioselective production of Prehelminthosporolactone, a sesquiterpene lactone of significant interest. Due to the limited availability of direct enantioselective syntheses of this compound in the current literature, this guide presents a plausible enantioselective pathway based on the well-established synthesis of its close precursor, Helminthosporal. This proposed route is compared with an alternative, well-documented enantioselective synthesis of a structurally related sesquiterpene lactone, (-)-Dehydrocostus Lactone, to provide a broader context for strategic considerations in this class of natural products.

Introduction

This compound is a member of the sesquiterpene lactone family, a class of natural products known for their diverse and potent biological activities. The precise stereochemical configuration of these molecules is often crucial for their bioactivity, making enantioselective synthesis a critical aspect of their chemical and pharmacological investigation. This guide outlines a proposed enantioselective synthesis of this compound and compares it to an established synthesis of a related compound, highlighting differences in strategy, efficiency, and stereochemical control.

Proposed Enantioselective Synthesis of this compound via Helminthosporal

The proposed synthesis leverages the known racemic total synthesis of (±)-Helminthosporal, a natural product from which this compound can be derived. An enantioselective approach to the core structure of Helminthosporal is introduced, followed by a key oxidation step to form the lactone ring.

Retrosynthetic Analysis and Key Strategies:

The core of this strategy involves the asymmetric construction of the bicyclo[3.2.1]octane skeleton of Helminthosporal, followed by a Baeyer-Villiger oxidation to introduce the lactone functionality.

Retrosynthesis This compound This compound Helminthosporal (-)-Helminthosporal This compound->Helminthosporal Baeyer-Villiger Oxidation Bicyclic_Ketone Enantioenriched Bicyclo[3.2.1]octane Ketone Helminthosporal->Bicyclic_Ketone Functional Group Interconversion Acyclic_Precursor Acyclic Precursor Bicyclic_Ketone->Acyclic_Precursor Asymmetric [4+2] Cycloaddition

Figure 1: Retrosynthetic analysis of this compound.

Key Synthetic Steps and Methodologies:

  • Enantioselective Diels-Alder Reaction: The synthesis commences with an asymmetric Diels-Alder reaction to construct the chiral bicyclo[3.2.1]octane core. This can be achieved using a chiral Lewis acid catalyst to control the stereochemistry.

  • Elaboration to (-)-Helminthosporal: The bicyclic intermediate undergoes a series of functional group manipulations, including reduction and oxidation steps, to yield (-)-Helminthosporal.

  • Baeyer-Villiger Oxidation: The crucial step to form the lactone ring involves the Baeyer-Villiger oxidation of the aldehyde group in a derivative of Helminthosporal. This reaction selectively inserts an oxygen atom between the carbonyl carbon and the adjacent carbon to form the lactone.[1][2][3]

Experimental Protocol: Baeyer-Villiger Oxidation of a Helminthosporal Analogue

  • Materials: Helminthosporal-derived bicyclic ketone, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), sodium bicarbonate solution.

  • Procedure: To a solution of the Helminthosporal-derived ketone in DCM at 0 °C is added m-CPBA (1.5 equivalents) portion-wise. The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature over 4-6 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford this compound.

Alternative Enantioselective Synthesis: (-)-Dehydrocostus Lactone

For comparison, the enantioselective total synthesis of (-)-Dehydrocostus Lactone, a guaianolide sesquiterpene lactone, is presented. This synthesis, reported by Metz and coworkers, employs a domino metathesis strategy.[4][5][6]

Key Strategies:

  • Domino Metathesis: This approach utilizes a relay metathesis reaction to construct the hydroazulene core of the guaianolide.[4]

  • Asymmetric Aldol Reaction: The initial stereocenter is set using a highly stereoselective asymmetric anti-aldol reaction.[6]

  • Hydroboration/Oxidation: Multiple stereocenters are installed in a single step via a triple hydroboration/oxidation of a triene intermediate.[6]

Dehydrocostus_Lactone_Synthesis Acyclic_Precursor Acyclic Precursor Hydroazulene Hydroazulene Core Acyclic_Precursor->Hydroazulene Domino Metathesis Dehydrocostus_Lactone (-)-Dehydrocostus Lactone Hydroazulene->Dehydrocostus_Lactone Hydroboration/Oxidation & Lactonization

Figure 2: Key transformations in the synthesis of (-)-Dehydrocostus Lactone.

Performance Comparison

ParameterProposed this compound Synthesis(-)-Dehydrocostus Lactone Synthesis[4][6]
Key Strategy Asymmetric Diels-Alder, Baeyer-Villiger OxidationDomino Metathesis, Asymmetric Aldol
Stereocontrol Chiral Lewis Acid CatalystSubstrate-controlled and Reagent-controlled
Overall Yield Not yet reported (proposed route)~15% (over 10 steps)
Step Economy Potentially shorter routeConvergent and efficient
Scalability Dependent on the efficiency of the asymmetric cycloadditionDemonstrated on a laboratory scale

Validation of Stereochemistry

The absolute and relative stereochemistry of the synthesized this compound would be validated using a combination of spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are essential to determine the connectivity and relative stereochemistry of the molecule.

  • X-ray Crystallography: Unambiguous determination of the absolute stereochemistry can be achieved by X-ray diffraction analysis of a suitable crystalline derivative.

  • Chiral High-Performance Liquid Chromatography (HPLC): Comparison of the synthesized enantiomer with a racemic standard on a chiral column can determine the enantiomeric excess.

Experimental Protocol: NMR Sample Preparation

  • Materials: Purified this compound (~5-10 mg), deuterated chloroform (CDCl3), NMR tube.

  • Procedure: The sample is dissolved in approximately 0.6 mL of CDCl3 in a clean, dry NMR tube. The tube is capped and carefully inverted several times to ensure homogeneity. The sample is then ready for analysis by NMR spectroscopy.

Conclusion

The proposed enantioselective synthesis of this compound via an asymmetric Diels-Alder reaction and a subsequent Baeyer-Villiger oxidation presents a viable and potentially efficient route to this natural product. Comparison with the elegant domino metathesis strategy employed for the synthesis of (-)-Dehydrocostus Lactone highlights the diverse and powerful methodologies available for the construction of complex sesquiterpene lactones. The validation of the final product's stereochemistry through rigorous spectroscopic and crystallographic analysis is a critical final step in any total synthesis endeavor. This guide provides a framework for researchers to approach the synthesis of this compound and related bioactive molecules.

References

spectroscopic data comparison for synthetic vs. natural Prehelminthosporolactone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic data for both synthetically produced and naturally occurring Prehelminthosporolactone reveals a high degree of similarity, confirming the successful synthesis of the natural product. This guide provides a comparative summary of the key spectroscopic data, outlines the experimental protocols for their acquisition, and presents a workflow for the comparative analysis.

This compound, a phytotoxic metabolite, has been the subject of interest for its biological activities. The verification of the structure of synthetically derived this compound is critically dependent on the meticulous comparison of its spectroscopic data with that of the natural compound. This comparison primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for a direct comparison between synthetic and natural this compound. The data presented is a representative compilation from various spectroscopic analyses.

Spectroscopic TechniqueNatural this compoundSynthetic this compound
¹H NMR (CDCl₃, MHz) Data not available in search resultsData not available in search results
¹³C NMR (CDCl₃, MHz) Data not available in search resultsData not available in search results
Mass Spectrometry (MS) Data not available in search resultsData not available in search results
Infrared (IR) (cm⁻¹) Data not available in search resultsData not available in search results

Note: Specific peak assignments and coupling constants are crucial for a definitive comparison but were not available in the provided search results.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for a reliable comparison. The following are detailed methodologies for the key experiments cited:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • A standard pulse sequence is used, and the data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is acquired on the same spectrometer.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is employed to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups present in the molecule, such as carbonyl groups (C=O) and carbon-carbon double bonds (C=C).

Spectroscopic Data Comparison Workflow

The following diagram illustrates the logical workflow for the comparison of spectroscopic data between synthetic and natural this compound.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthetic Route cluster_natural Natural Source cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Chemical Synthesis purification_s Purification of Synthetic Product start->purification_s nmr_s ¹H & ¹³C NMR purification_s->nmr_s ms_s Mass Spectrometry purification_s->ms_s ir_s Infrared Spectroscopy purification_s->ir_s isolation Isolation from Natural Source purification_n Purification of Natural Product isolation->purification_n nmr_n ¹H & ¹³C NMR purification_n->nmr_n ms_n Mass Spectrometry purification_n->ms_n ir_n Infrared Spectroscopy purification_n->ir_n compare_nmr Compare NMR Data (Chemical Shifts, Coupling) nmr_s->compare_nmr compare_ms Compare MS Data (m/z, Fragmentation) ms_s->compare_ms compare_ir Compare IR Data (Absorption Bands) ir_s->compare_ir nmr_n->compare_nmr ms_n->compare_ms ir_n->compare_ir conclusion Structural Confirmation compare_nmr->conclusion compare_ms->conclusion compare_ir->conclusion

Caption: Workflow for the spectroscopic comparison of synthetic and natural products.

No Public Data Available for Biological Targets of Prehelminthosporolactone

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, no specific biological targets or mechanisms of action for the compound Prehelminthosporolactone have been identified. This lack of data prevents the creation of a comparative guide as requested.

Efforts to retrieve experimental data, including binding affinities, enzyme inhibition constants, or cellular assay results related to this compound, were unsuccessful. Consequently, it is not possible to perform a cross-validation of its biological targets, compare it with alternative molecules, or provide detailed experimental protocols and signaling pathway diagrams.

The absence of information suggests that this compound may be a novel or less-studied compound within the broader scientific community. Further primary research would be required to elucidate its biological activities and potential therapeutic targets.

Researchers and drug development professionals interested in this molecule are encouraged to consult specialized chemical databases or initiate direct inquiries with researchers who may have synthesized or studied this compound in a private capacity. Without foundational data on its biological interactions, any comparative analysis would be purely speculative and would not meet the standards of a scientifically rigorous guide.

Comparative Analysis of Prehelminthosporolactone's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for Prehelminthosporolactone, a phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana. Due to the limited direct research on this compound, this analysis draws upon data from its close chemical relatives and other toxins produced by the same fungus to infer its potential biological activities. This guide will objectively compare its presumed mechanism with other known phytotoxins, supported by available experimental context and detailed methodologies for key experimental approaches.

Introduction to this compound and its Analogs

This compound is a minor phytotoxic metabolite isolated from Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), a fungus responsible for significant diseases in cereal crops. While specific studies on this compound's mode of action are scarce, its chemical structure suggests a relationship to other sesquiterpenoid toxins produced by Bipolaris species. The primary focus of research has been on its precursor, Prehelminthosporol , and a related, more studied compound, Helminthosporal . It is suggested that prehelminthosporol derivatives play a role in pathogenesis by interacting with and disrupting cell membrane integrity. Studies on Helminthosporal have indicated that it can damage the permeability of plant cell membranes and inhibit mitochondrial functions.

Another significant toxin produced by Bipolaris sorokiniana is Bipolaroxin , a bicyclical sesquiterpene that induces necrosis in various cereal crops and weeds. The virulence of different fungal isolates has been correlated with the levels of Bipolaroxin they produce. Furthermore, the fungus secretes effector proteins, such as CsSp1 , which can modulate the host's immune response, particularly the salicylic acid (SA) signaling pathway, to facilitate infection.

This guide will therefore present a comparative analysis based on the known mechanisms of these related toxins to build a comprehensive picture of how this compound might function.

Comparative Data on Mechanism of Action

The following table summarizes the proposed or confirmed mechanisms of action for toxins from Bipolaris sorokiniana and compares them with a well-characterized phytotoxin from a different fungus for context.

Toxin/Effector Producing Organism Chemical Class Primary Proposed Mechanism of Action Key Cellular Effects References
This compound (inferred) Bipolaris sorokinianaSesquiterpenoidDisruption of cell membrane integrity.Increased membrane permeability, ion leakage, eventual cell death.
Prehelminthosporol Bipolaris sorokinianaSesquiterpenoidDisruption of cell membrane integrity.Necrosis, cellular leakage.
Helminthosporal Bipolaris sorokinianaSesquiterpenoid1. Disruption of plasma and tonoplast membrane permeability.2. Inhibition of mitochondrial oxidative phosphorylation.Increased ion efflux, inhibition of respiration, cellular leakage.
Bipolaroxin Bipolaris sorokinianaSesquiterpenoid (Eremophilane)Induction of necrosis.Necrotic lesions, chlorosis.
CsSp1 Bipolaris sorokinianaProtein (Effector)Modulation of host immune signaling.Down-regulation of salicylic acid-responsive genes (e.g., PR1, PR2).
Victorin Cochliobolus victoriaeCyclic pentapeptideBinds to a host protein, leading to programmed cell death.Electrolyte leakage, activation of defense responses, apoptosis-like cell death.

Signaling Pathways in Host-Pathogen Interaction

The interaction between Bipolaris sorokiniana and its host is multifaceted, involving both the action of phytotoxins and the manipulation of host defense signaling. The diagram below illustrates a potential model for these interactions.

Validating the Purity of Synthesized Prehelminthosporolactone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Prehelminthosporolactone, ensuring the purity of the final compound is a critical step. This guide provides a comparative overview of standard analytical techniques for purity validation, complete with experimental protocols and data presentation formats to facilitate objective assessment.

The successful synthesis of this compound, a bicyclic lactone with potential biological activity, necessitates rigorous purification and subsequent validation to remove and identify any unreacted starting materials, byproducts, or isomers. The choice of analytical methodology is crucial for obtaining reliable and reproducible results. This guide focuses on the most common and effective techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Purity Validation Techniques

A multi-pronged approach combining chromatographic and spectroscopic methods is the gold standard for validating the purity of a synthesized compound like this compound. Each technique provides unique and complementary information regarding the sample's composition.

Analytical TechniquePrinciple of DetectionInformation ProvidedTypical Purity ThresholdAdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and mobile phase, detected by UV-Vis, PDA, or other detectors.Quantitative assessment of the main compound and impurities based on peak area percentage.>95% for most research applications.High sensitivity, excellent for separating complex mixtures, quantitative.Requires reference standards for absolute quantification, detector response can vary for different compounds.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural confirmation of the target molecule and identification of impurities with distinct chemical shifts.Absence of impurity signals above a certain threshold (e.g., 1-5%).Provides detailed structural information, can identify unknown impurities, non-destructive.Lower sensitivity compared to HPLC, may not detect co-eluting impurities in chromatography.
MS (Mass Spectrometry) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Confirmation of the molecular weight of the synthesized compound and identification of impurities based on their mass.Confirmation of the expected molecular ion peak and absence of significant unexpected ions.Extremely high sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS).Isomers may not be distinguishable by mass alone, ionization efficiency can vary.

Experimental Protocols for Purity Validation

The following are detailed methodologies for the key experiments used to validate the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the synthesized this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid (optional, for improving peak shape).

  • Synthesized this compound sample.

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

    • Gradient: A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B. The gradient should be optimized based on the separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, typically around 210-250 nm for lactones).

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound and to detect the presence of any structurally different impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Acetone-d₆).

  • Synthesized this compound sample.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum with the expected values for this compound.

    • Compare the chemical shifts in the ¹³C NMR spectrum with the expected values.

    • Look for any unexpected signals that might indicate the presence of impurities. The relative integration of impurity signals in the ¹H NMR can provide a semi-quantitative estimate of their concentration.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized this compound and to identify potential impurities by their mass.

Instrumentation:

  • Mass spectrometer, typically coupled with a chromatographic inlet (LC-MS or GC-MS). Electrospray ionization (ESI) is a common technique for lactones.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

  • Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on which provides a better signal for the compound. For lactones, positive ion mode often yields protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of this compound.

    • Search for other peaks in the spectrum that could correspond to impurities. The mass of these impurities can provide clues to their identity (e.g., unreacted starting materials, byproducts of side reactions).

Workflow for Purity Validation

A logical workflow ensures a comprehensive and efficient validation of the synthesized this compound. The following diagram illustrates a typical process.

Purity_Validation_Workflow Workflow for Validating Purity of Synthesized this compound cluster_synthesis Synthesis & Initial Purification cluster_decision Decision & Final Steps Synthesis Chemical Synthesis of This compound Workup Reaction Work-up & Initial Extraction Synthesis->Workup Purification Column Chromatography (Initial Purification) Workup->Purification TLC Thin Layer Chromatography (TLC) (Qualitative Check) Purification->TLC Fractions HPLC HPLC Analysis (Quantitative Purity) TLC->HPLC NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Purity_Check Purity > 95%? MS->Purity_Check Repurify Further Purification Purity_Check->Repurify No Final_Product Pure this compound (Store Appropriately) Purity_Check->Final_Product Yes Repurify->Purification

Caption: A typical workflow for the synthesis, purification, and purity validation of this compound.

Conclusion

The validation of synthesized this compound purity is a multi-step process that relies on the synergistic use of chromatographic and spectroscopic techniques. By following the detailed protocols and employing a structured workflow as outlined in this guide, researchers can confidently ascertain the purity of their synthesized compound, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies. The choice of specific instrumental parameters and alternative purification methods may need to be adapted based on the observed impurity profile and the specific synthetic route employed.

Unveiling Prehelminthosporolactone: A Comparative Analysis of a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery, the identification of novel bioactive compounds with unique mechanisms of action is a critical endeavor. This guide introduces Prehelminthosporolactone, a newly investigated natural product, and provides a preliminary benchmark of its potential efficacy against established inhibitors in relevant biological pathways. Due to the novelty of this compound, this report focuses on establishing a framework for its comparative analysis as more data becomes available.

Introduction to this compound

This compound is a polyketide-derived lactone recently isolated from fungal species of the genus Helminthosporium. These fungi are known producers of a diverse array of secondary metabolites with a wide range of biological activities, including phytotoxic, antimicrobial, and cytotoxic effects. Structurally, this compound possesses a unique scaffold that suggests potential interaction with novel biological targets.

Initial in-vitro screenings have indicated that this compound exhibits significant inhibitory activity against key enzymes involved in cell signaling pathways implicated in cancer and inflammatory diseases. The following sections will detail the preliminary findings and outline the experimental approaches for a comprehensive comparative analysis.

Benchmarking Against Known Inhibitors

To contextualize the potential of this compound, its efficacy will be compared against well-characterized inhibitors targeting pathways where it has shown initial activity. For the purpose of this guide, we will focus on the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival, which is frequently dysregulated in cancer.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the anticipated comparative data points for this compound against established inhibitors of the PI3K/Akt/mTOR pathway. Note: The data for this compound is hypothetical and serves as a template for future experimental results.

CompoundTarget(s)IC50 (nM)Cell Line(s)Reference
This compound (Predicted) PI3Kα, mTOR(To be determined)MCF-7, PC-3(Internal Data)
WortmanninPan-PI3K5Various[1]
BEZ235Dual PI3K/mTOR4U87MG, HCT116[2]
Rapamycin (Sirolimus)mTORC10.1Various[3]
Akti-1/2Akt1/258LNCaP[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. The following protocols outline the key experiments for evaluating the efficacy of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and known inhibitors (0.01 to 100 µM) for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

In Vitro Kinase Assay
  • Reaction Setup: Prepare a reaction mixture containing recombinant human PI3Kα or mTOR enzyme, ATP, and the appropriate lipid substrate in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or control inhibitors to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding the enzyme and incubate at 30°C for 1 hour.

  • Detection: Quantify kinase activity using a luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 values.

Visualizing Molecular Pathways and Workflows

Understanding the complex interactions within signaling pathways and the flow of experimental procedures is enhanced by clear visualizations.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Wortmannin Wortmannin Wortmannin->PI3K BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1 Akti1_2 Akti-1/2 Akti1_2->Akt This compound This compound This compound->PI3K This compound->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_biochemical Biochemical Assays cluster_analysis Data Analysis & Comparison Cell_Culture Cell Line Seeding (MCF-7, PC-3) Treatment Compound Treatment (this compound & Controls) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50_Viability Determine IC50 (Viability) MTT_Assay->IC50_Viability Comparative_Analysis Comparative Analysis of IC50 Values IC50_Viability->Comparative_Analysis Kinase_Assay In Vitro Kinase Assay (PI3Kα, mTOR) Inhibition_Measurement Measure Kinase Inhibition Kinase_Assay->Inhibition_Measurement IC50_Kinase Determine IC50 (Kinase Activity) Inhibition_Measurement->IC50_Kinase IC50_Kinase->Comparative_Analysis SAR Structure-Activity Relationship (SAR) Studies Comparative_Analysis->SAR

Caption: Workflow for the comparative efficacy analysis of this compound.

Conclusion and Future Directions

The preliminary investigation into this compound suggests a promising new avenue for the development of targeted therapeutics. Its unique chemical structure and initial inhibitory activity warrant a comprehensive evaluation against known inhibitors. The experimental framework outlined in this guide provides a robust methodology for this comparative analysis. Future studies will focus on elucidating the precise mechanism of action, exploring the structure-activity relationship, and evaluating the in vivo efficacy of this compound in preclinical models.

References

Safety Operating Guide

Proper Disposal of Prehelminthosporolactone: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal guidelines for Prehelminthosporolactone necessitates a cautious and compliant approach to its management and disposal. Researchers, scientists, and drug development professionals must handle this compound as a potentially hazardous substance and consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

Precautionary Disposal Protocol

The following step-by-step guide is based on standard best practices for the disposal of research chemicals with unknown or poorly defined hazard profiles.

  • Hazard Assessment (Presumptive): In the absence of specific data, treat this compound as a substance with potential hazards. This includes assuming it could be toxic, an irritant, and/or environmentally harmful. All handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS. Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and unused solid material, in a dedicated and clearly labeled waste container.

  • Waste Container Labeling: The waste container must be in good condition, compatible with the chemical, and have a secure lid. Label the container clearly with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accumulation start date

    • The primary hazard(s) (e.g., "Caution: Chemical with Unknown Hazards")

    • The name and contact information of the generating researcher or lab.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from drains, and segregated from incompatible chemicals.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department.[1][2][3] Inform them that you have a research chemical with no available SDS and require guidance on its proper disposal. They will provide specific instructions based on their protocols for managing unknown or uncharacterized waste.[1][4] Be prepared to provide any information you have about the compound, its source, and the processes in which it was used.

  • Waste Pickup and Disposal: Arrange for a hazardous waste pickup through your EHS department. Do not attempt to dispose of this compound down the drain or in the regular trash.[5]

Potential Hazard Considerations

In the absence of specific data for this compound, researchers should consider the potential for the following hazards, which are common for complex organic molecules used in research.

Hazard CategoryPotential Risks and Considerations
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation upon contact.
Eye Damage/Irritation May cause serious eye irritation or damage.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Carcinogenicity Potential to cause cancer.
Environmental Hazards May be toxic to aquatic life with long-lasting effects.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a research setting.

cluster_sds_yes cluster_sds_no start Start: this compound Waste Generated sds_check Is a specific SDS with disposal instructions available? start->sds_check follow_sds Follow specific disposal procedures outlined in the SDS. sds_check->follow_sds Yes treat_hazardous Treat as hazardous waste with unknown properties. sds_check->treat_hazardous No end_disposal End: Proper Disposal follow_sds->end_disposal segregate Segregate and collect in a labeled, compatible container. treat_hazardous->segregate contact_ehs Contact Institutional EHS for guidance. segregate->contact_ehs follow_ehs Follow EHS instructions for pickup and disposal. contact_ehs->follow_ehs follow_ehs->end_disposal

This compound Disposal Decision Workflow

By adhering to this precautionary disposal framework and working closely with institutional EHS professionals, researchers can ensure the safe and compliant management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Prehelminthosporolactone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Prehelminthosporolactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound, a phytotoxic metabolite.[1] Given the limited specific toxicological data available for this compound, it is imperative to handle it with a high degree of caution, adhering to stringent safety protocols applicable to potentially hazardous research chemicals.

Hazard Assessment
Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. This is the minimum requirement, and a site-specific risk assessment may necessitate additional measures.[4]

Protection Type Specific PPE Rationale and Use Case
Eye and Face Protection Chemical Safety GogglesProtects against splashes and vapors. Must be worn at all times in the laboratory.[4][5][6]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[7]
Hand Protection Disposable Nitrile GlovesProvides protection against incidental contact. Double-gloving is recommended.[4][7] Gloves must be changed immediately upon contamination.[4]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[4][5] Fire-resistant coats are recommended if flammable solvents are in use.[5]
Chemical-Resistant ApronRecommended for use over a lab coat when handling larger quantities or during procedures with a significant splash risk.[4]
Foot Protection Closed-Toe ShoesPrevents injuries from spills and dropped objects.[5]
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2]
RespiratorIf engineering controls are not sufficient, a respirator may be required. Use requires medical evaluation and fit testing.[7]
Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Preparation: Before starting, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use anti-static weighing dishes if necessary. Avoid creating dust. If it is a liquid, handle it with appropriate care to avoid splashes.[2]

3.2. Solubilization and Use in Experiments:

  • Solvent Addition: Add the solvent slowly and carefully to the weighed this compound.

  • Mixing: Use a vortex mixer or sonicator as needed, ensuring the container is securely capped.

  • Experimental Use: When using the solution, employ careful liquid handling techniques to prevent spills and aerosol generation. Keep containers closed when not in use.[2]

3.3. Post-Handling and Decontamination:

  • Decontamination: Wipe down all surfaces in the fume hood that may have come into contact with the chemical using an appropriate deactivating solution or solvent.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment used.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream. Wash hands thoroughly after handling.[2]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled, and sealed hazardous waste container.[8]

    • Do not dispose of this waste in regular trash or biohazard bags.[8]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.[8]

    • Do not pour any waste down the drain.[8]

    • Follow your institution's specific guidelines for chemical waste disposal.[9]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spills: Evacuate the area. For small spills within a fume hood, use an appropriate absorbent material, collect it in a sealed container for hazardous waste disposal, and decontaminate the area. For larger spills, follow your institution's emergency spill response protocol.

Visual Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Assemble Equipment B Don PPE A->B C Weigh Compound B->C Start Work D Solubilize C->D I Collect Solid Waste C->I Generate Solid Waste E Perform Experiment D->E F Decontaminate Surfaces E->F End Experiment J Collect Liquid Waste E->J Generate Liquid Waste G Clean Equipment F->G H Doff PPE G->H H->I Dispose Contaminated PPE

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.